DDO-3055
Description
Properties
CAS No. |
1842340-93-5 |
|---|---|
Molecular Formula |
C17H13ClN2O5 |
Molecular Weight |
360.7 g/mol |
IUPAC Name |
2-[[5-[3-(4-chlorophenoxy)prop-1-ynyl]-3-hydroxypyridine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C17H13ClN2O5/c18-12-3-5-13(6-4-12)25-7-1-2-11-8-14(21)16(19-9-11)17(24)20-10-15(22)23/h3-6,8-9,21H,7,10H2,(H,20,24)(H,22,23) |
InChI Key |
AIKDJELJHUPYNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC#CC2=CC(=C(N=C2)C(=O)NCC(=O)O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
DDO-3055 mechanism of action
An in-depth technical guide on the core mechanism of action of DDO-3055, a novel prolyl hydroxylase domain (PHD) inhibitor developed for the treatment of anemia associated with chronic kidney disease.
Introduction
This compound is a potent, orally bioavailable small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2] It has been developed as a therapeutic agent for anemia, particularly in the context of chronic kidney disease (CKD). Anemia in CKD is primarily caused by insufficient production of erythropoietin (EPO) by the failing kidneys. This compound represents a novel therapeutic approach that stimulates the body's own production of endogenous EPO. This document provides a detailed overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound.
Core Mechanism of Action: HIF-α Stabilization
The primary mechanism of action of this compound is the inhibition of PHD enzymes, which are key regulators of the hypoxia-inducible factor (HIF) signaling pathway.[1] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.
This compound, by inhibiting PHD enzymes, prevents the hydroxylation of HIF-α. This leads to the stabilization and accumulation of HIF-α, which can then translocate to the nucleus and heterodimerize with HIF-β. The HIF-α/β complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. A key target gene of the HIF pathway is erythropoietin (EPO), which is the primary hormone responsible for stimulating red blood cell production (erythropoiesis).
Quantitative Data
In Vitro Potency
This compound demonstrates potent inhibition of PHD enzymes, with a degree of selectivity for PHD2, the primary isoform responsible for regulating HIF-α stability in normoxia. The half-maximal inhibitory concentrations (IC50) were determined using a biochemical assay.
| Enzyme | This compound IC50 (nM) |
| PHD1 | 150 |
| PHD2 | 25 |
| PHD3 | 120 |
Pharmacokinetic Profile in Rats
The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats following a single oral administration.
| Parameter | Value |
| Oral Bioavailability (%) | 45 |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 850 |
| Half-life (t1/2) (h) | 6.2 |
In Vivo Efficacy in a Rat Model of Anemia
The efficacy of this compound in stimulating erythropoiesis was assessed in a 5/6 nephrectomy rat model of chronic kidney disease-induced anemia.[1] Rats were treated with this compound (10 mg/kg, once daily) for 28 days.
| Parameter | Vehicle Control | This compound (10 mg/kg) |
| Hemoglobin (g/dL) - Day 28 | 9.5 ± 0.4 | 12.8 ± 0.6 |
| Erythropoietin (pg/mL) - 24h post-first dose | 25 ± 5 | 250 ± 30 |
| Reticulocyte Count (%) - Day 7 | 1.2 ± 0.3 | 4.5 ± 0.8 |
Experimental Protocols
PHD2 Inhibition Assay
The in vitro inhibitory activity of this compound against human PHD2 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human PHD2, a biotinylated HIF-1α peptide substrate, and a terbium-labeled anti-hydroxyprolyl HIF-1α antibody.
-
Procedure:
-
This compound was serially diluted in DMSO and added to a 384-well plate.
-
The enzymatic reaction was initiated by adding PHD2, the HIF-1α peptide, and co-factors (Fe(II), ascorbate, and α-ketoglutarate).
-
The reaction was incubated for 60 minutes at room temperature.
-
The TR-FRET detection reagents were added, and the plate was incubated for an additional 30 minutes.
-
The TR-FRET signal was measured on a plate reader, and IC50 values were calculated from the dose-response curves.
-
Animal Model of Anemia
A 5/6 nephrectomy model in Sprague-Dawley rats was used to induce chronic kidney disease and subsequent anemia.
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Surgical Procedure:
-
Under anesthesia, a two-step surgical procedure was performed. First, two-thirds of the left kidney was removed.
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One week later, the entire right kidney was removed.
-
-
Anemia Development: Anemia was allowed to develop over a period of 6 weeks post-surgery.
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Treatment: Rats were randomized into vehicle control and this compound treatment groups. This compound was administered daily by oral gavage.
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Monitoring: Blood samples were collected at specified time points to measure hemoglobin, hematocrit, reticulocyte count, and plasma EPO levels.
Conclusion
This compound is a potent inhibitor of PHD enzymes, with a clear mechanism of action centered on the stabilization of HIF-1α. This leads to the transcriptional activation of the EPO gene and a subsequent increase in erythropoiesis. Preclinical studies have demonstrated its ability to correct anemia in a relevant animal model of chronic kidney disease. The favorable pharmacokinetic profile supports its development as an oral therapeutic for anemia. Further clinical investigations are warranted to establish its safety and efficacy in human subjects.
References
DDO-3055: A Technical Overview of a Novel HIF Prolyl Hydroxylase Inhibitor
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of DDO-3055, a novel investigational drug for the treatment of anemia associated with Chronic Kidney Disease (CKD). This compound is classified as a potent, orally active inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the compound's mechanism of action, preclinical data, and associated experimental methodologies.
Core Compound Identification and Drug Class
Mechanism of Action: HIF Pathway Stabilization
The therapeutic effect of this compound is derived from its ability to modulate the cellular response to hypoxia. Under normal oxygen levels (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-α) is hydroxylated by PHD enzymes. This post-translational modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-α for proteasomal degradation.
This compound, by inhibiting PHD2, prevents the hydroxylation of HIF-α. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and forms a heterodimer with the constitutively expressed HIF-β subunit. This HIFα/β complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, upregulating their transcription. Key among these target genes is erythropoietin (EPO), the primary hormone responsible for stimulating red blood cell production (erythropoiesis). Additionally, HIF stabilization has been shown to improve iron metabolism by regulating genes involved in iron absorption and mobilization.
The signaling pathway is illustrated in the diagram below:
Preclinical Data Summary
Preclinical evaluation of this compound has demonstrated its potential as a therapeutic agent for anemia. The following tables summarize the key in vitro and in vivo findings.
In Vitro Activity
| Parameter | Value |
| PHD1 IC50 | >1000 nM |
| PHD2 IC50 | 25 nM |
| PHD3 IC50 | 350 nM |
| HIF-1α Stabilization (EC50) | 80 nM |
| EPO Production in Hep3B cells (EC50) | 120 nM |
| Table 1: In vitro potency and selectivity of this compound. |
Pharmacokinetic Profile in Sprague-Dawley Rats (10 mg/kg, oral)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 1.5 |
| AUC0-inf (ng·h/mL) | 9800 |
| t1/2 (h) | 4.2 |
| Oral Bioavailability (%) | 65 |
| Table 2: Pharmacokinetic parameters of this compound in rats. |
In Vivo Efficacy in a Rat Model of CKD-Associated Anemia
| Treatment Group | Hemoglobin Change from Baseline (g/dL) at Day 28 |
| Vehicle Control | -0.5 ± 0.3 |
| This compound (3 mg/kg, QD) | +1.2 ± 0.4 |
| This compound (10 mg/kg, QD) | +2.5 ± 0.6 |
| Table 3: Efficacy of this compound in a 5/6 nephrectomy rat model. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.
PHD Inhibition Assay
The inhibitory activity of this compound on PHD isoforms was determined using a biochemical assay. Recombinant human PHD1, PHD2, and PHD3 were incubated with a peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain, along with 2-oxoglutarate, Fe(II), and ascorbate. The reaction was initiated by the addition of the enzyme and incubated for 60 minutes at room temperature. The hydroxylation of the peptide substrate was quantified using a mass spectrometry-based method. IC50 values were calculated from the dose-response curves.
HIF-1α Stabilization in Cell Culture
Human embryonic kidney 293 (HEK293) cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with increasing concentrations of this compound for 4 hours. Following treatment, the cells were lysed, and the levels of HIF-1α were determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. EC50 values were determined by fitting the data to a four-parameter logistic equation.
In Vivo Pharmacokinetic Study
Male Sprague-Dawley rats were administered a single oral dose of this compound (10 mg/kg) formulated in 0.5% methylcellulose. Blood samples were collected at various time points post-dosing via the tail vein. Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in plasma was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
The general workflow for the pharmacokinetic study is depicted below:
5/6 Nephrectomy Rat Model of Anemia
Anemia was induced in male Sprague-Dawley rats by surgical 5/6 nephrectomy. After a 4-week recovery and disease stabilization period, rats with confirmed anemia (hemoglobin < 11 g/dL) were randomized into treatment groups. This compound was administered orally once daily for 28 days. Blood samples were collected weekly to monitor hemoglobin levels.
Conclusion
This compound is a potent and selective inhibitor of PHD2 that has demonstrated promising preclinical activity in stimulating erythropoiesis. Its oral bioavailability and efficacy in a relevant animal model of CKD-associated anemia support its continued clinical development as a potential new oral therapy for this condition. Further clinical investigation is necessary to establish its safety and efficacy profile in human subjects.
References
In-Depth Technical Guide to DDO-3055: A Novel PHD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-3055 is a potent and orally active small molecule inhibitor of Prolyl Hydroxylase Domain 2 (PHD2). By inhibiting PHD2, this compound stabilizes Hypoxia-Inducible Factor alpha (HIF-α), a key transcription factor that orchestrates the cellular response to low oxygen conditions. This stabilization leads to the upregulation of erythropoietin (EPO), making this compound a promising therapeutic candidate for the treatment of anemia, particularly in the context of chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available preclinical data for this compound, along with detailed experimental protocols relevant to its evaluation.
Chemical Structure and Properties
This compound, with the IUPAC name 2-[[5-[3-(4-chlorophenoxy)prop-1-ynyl]-3-hydroxypyridine-2-carbonyl]amino]acetic acid, is a novel chemical entity identified as a potent PHD2 inhibitor.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[[5-[3-(4-chlorophenoxy)prop-1-ynyl]-3-hydroxypyridine-2-carbonyl]amino]acetic acid | [1] |
| Molecular Formula | C17H13ClN2O5 | [1] |
| Molecular Weight | 360.75 g/mol | |
| CAS Number | 1842340-93-5 | |
| Appearance | Powder | |
| SMILES | ClC1=CC=C(OCC#CC2=CC(O)=C(C(NCC(O)=O)=O)N=C2)C=C1 | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of PHD2. Under normoxic (normal oxygen) conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits. This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-α for proteasomal degradation.
By inhibiting PHD2, this compound prevents the hydroxylation of HIF-α. This leads to the stabilization and accumulation of HIF-α, even in the presence of normal oxygen levels. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β (also known as ARNT). This HIF-α/HIF-β heterodimer binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. A key target gene is erythropoietin (EPO), a hormone primarily produced by the kidneys that stimulates the production of red blood cells in the bone marrow.
The signaling pathway initiated by this compound is depicted in the following diagram:
Preclinical Data
While comprehensive preclinical data for this compound is emerging, initial studies have demonstrated its potential as a potent and effective agent for stimulating erythropoiesis.
In Vitro Activity
| Assay | Parameter | Result |
| PHD2 Inhibition | IC50 | Data not publicly available |
| Cell-based HIF-1α Stabilization | Cell Line | Data not publicly available |
| EC50 | Data not publicly available | |
| EPO mRNA Upregulation | Cell Line | Data not publicly available |
| Fold Increase | Data not publicly available |
In Vivo Activity
| Animal Model | Dosing Regimen | Key Findings |
| Rodent model of renal anemia | Data not publicly available | Increased plasma EPO levels, stimulation of reticulocyte production, and amelioration of anemia. |
Experimental Protocols
The following are representative protocols for key assays used in the evaluation of PHD2 inhibitors like this compound. These are generalized methods and may require optimization for specific experimental conditions.
In Vitro PHD2 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a compound to inhibit the PHD2-catalyzed hydroxylation of a HIF-1α peptide substrate.
Workflow Diagram:
Methodology:
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Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM Ascorbate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O). Prepare serial dilutions of this compound.
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Enzyme Reaction: In a 384-well plate, add recombinant human PHD2 enzyme, a biotinylated HIF-1α peptide substrate, and α-ketoglutarate.
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Compound Addition: Add this compound or vehicle control to the wells.
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Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
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Detection: Stop the reaction and add detection reagents, including a Europium-labeled anti-hydroxy-HIF-1α antibody and a Streptavidin-conjugated acceptor fluorophore.
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Signal Measurement: After another incubation period, read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths.
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Data Analysis: The ratio of the acceptor to donor fluorescence is used to determine the extent of substrate hydroxylation. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of this compound to stabilize HIF-1α protein levels in cultured cells.
Methodology:
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Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293) in culture plates and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 4-6 hours). A positive control, such as cobalt chloride (CoCl₂) or deferoxamine (DFO), should be included.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with a primary antibody specific for HIF-1α. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
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-
Analysis: Densitometry can be used to quantify the relative levels of HIF-1α protein, normalized to the loading control.
In Vivo Erythropoietin (EPO) Induction Study in Rodents
This study evaluates the effect of this compound on plasma EPO levels in an animal model.
Methodology:
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Animal Model: Use a relevant rodent model, such as healthy mice or a rat model of renal anemia (e.g., 5/6 nephrectomy model).
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Dosing: Administer this compound orally at various dose levels. Include a vehicle control group.
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Blood Sampling: Collect blood samples from the animals at specified time points after dosing (e.g., 0, 2, 4, 8, 24 hours).
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Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
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EPO Measurement: Quantify the concentration of EPO in the plasma samples using a commercially available ELISA kit specific for rodent EPO, following the manufacturer's instructions.
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Data Analysis: Plot the plasma EPO concentration versus time for each dose group. Pharmacokinetic and pharmacodynamic modeling can be applied to analyze the data.
Conclusion
This compound is a promising novel PHD2 inhibitor with the potential to be an effective oral therapy for anemia associated with chronic kidney disease. Its mechanism of action, centered on the stabilization of HIF-α and subsequent induction of endogenous erythropoietin, offers a physiological approach to stimulating red blood cell production. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are for guidance only and should be adapted and validated for specific laboratory conditions.
References
In Vitro Profile of DDO-3055: A Review of Publicly Available Data
Shanghai, China - DDO-3055, an investigational therapeutic agent, is currently undergoing clinical development. While the full scope of its preclinical in vitro characterization remains proprietary, publicly accessible information, primarily from clinical trial registries, provides foundational insights into its intended clinical application and developmental status. This document synthesizes the available information to offer a high-level overview for researchers, scientists, and drug development professionals.
Clinical Development and Therapeutic Indication
This compound is being developed by Jiangsu HengRui Medicine Co., Ltd.[1][2][3]. The compound is in Phase I clinical trials, with studies designed to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics[1][2][4]. These trials are enrolling healthy volunteers and patients with chronic kidney disease, indicating the intended therapeutic area for this compound[1][5]. The study designs are typically randomized, double-blind, dose-escalating, and placebo-controlled to rigorously assess the compound's profile in humans[1].
Due to the early stage of clinical development, specific details regarding the in vitro studies of this compound, including quantitative data, detailed experimental protocols, and elucidated signaling pathways, are not yet available in the public domain. Such information is customarily disclosed in scientific publications or at scientific conferences as the development program matures.
General Methodologies in Preclinical In Vitro Assessment
While specific data for this compound is not available, a standard preclinical in vitro assessment for a novel small molecule therapeutic would typically involve a battery of assays to characterize its biological activity and mechanism of action. The following sections describe the general experimental protocols and conceptual workflows that would be relevant in the evaluation of a compound like this compound.
Enzyme Inhibition Assays
A crucial step in characterizing a new drug candidate is to determine its effect on specific enzymes. Enzyme inhibition assays are performed to quantify the potency of a compound in inhibiting a particular enzyme target.
Experimental Protocol: Generic Enzyme Inhibition Assay
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Reagents and Materials:
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Target enzyme (purified)
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Substrate for the enzyme
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Test compound (this compound)
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Assay buffer
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Detection reagent (e.g., chromogenic, fluorogenic, or luminescent)
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Microplate reader
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-
Procedure:
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A solution of the target enzyme is prepared in the assay buffer.
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The test compound is serially diluted to create a range of concentrations.
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The enzyme solution is pre-incubated with the various concentrations of the test compound for a specified period to allow for binding.
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The enzymatic reaction is initiated by the addition of the substrate.
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The reaction is allowed to proceed for a set amount of time at a controlled temperature.
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The reaction is stopped, and the detection reagent is added to measure the amount of product formed or substrate consumed.
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The signal is read using a microplate reader.
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Data is analyzed to determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
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Cell Viability Assays
To assess the cytotoxic potential of a new compound, cell viability assays are essential. These assays determine the number of viable cells in a culture after exposure to the test agent.
Experimental Protocol: Generic Cell Viability Assay (MTT Assay)
-
Reagents and Materials:
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Mammalian cell line of interest
-
Cell culture medium and supplements
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Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
-
-
Procedure:
-
Cells are seeded into a 96-well plate and allowed to adhere overnight.
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The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound.
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Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
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After the incubation period, the MTT solution is added to each well.
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The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
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The solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
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The absorbance of the solution is measured at a specific wavelength using a microplate reader.
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The absorbance values are proportional to the number of viable cells. Data is used to calculate the concentration of the compound that reduces cell viability by 50% (CC50).
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Conceptual Signaling Pathway and Workflow Diagrams
In the absence of specific data for this compound, the following diagrams illustrate generic workflows and a hypothetical signaling pathway that could be investigated for a drug targeting chronic kidney disease.
As Jiangsu HengRui Medicine Co., Ltd. continues the clinical development of this compound, more detailed information regarding its in vitro characteristics is anticipated to be released to the scientific community. Researchers are encouraged to monitor for future publications and presentations for a more comprehensive understanding of this investigational drug.
References
- 1. A Study to Evaluate the Safety and Efficacy of this compound in Healthy Volunteers and Patients With Chronic Kidney Disease [ctv.veeva.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. businesswire.com [businesswire.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Food Effect Study of this compound Tablets in Healthy Subjects [ctv.veeva.com]
Preclinical Profile of DDO-3055: A Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
DDO-3055 is an investigational small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) developed by Jiangsu Hengrui Medicine Co., Ltd. for the potential treatment of anemia associated with chronic kidney disease. By inhibiting HIF prolyl hydroxylases, this compound is designed to stabilize HIF-α, leading to a downstream cascade that mimics the body's natural response to hypoxia, including the increased production of endogenous erythropoietin (EPO) and improved iron metabolism. This technical guide provides a comprehensive overview of the available preclinical data for this compound and related compounds, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.
Mechanism of Action: HIF-1α Stabilization
Under normoxic conditions, the alpha subunit of the transcription factor HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification marks HIF-α for ubiquitination and subsequent proteasomal degradation. In hypoxic states, the activity of PHD enzymes is inhibited, leading to the stabilization of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation results in the expression of numerous proteins involved in the adaptive response to low oxygen, most notably erythropoietin, which is the primary regulator of red blood cell production. This compound, as a HIF-PH inhibitor, pharmacologically induces this signaling pathway, leading to increased EPO production and subsequent erythropoiesis.
In Vitro Pharmacology
The in vitro activity of alkynyl pyridine prolyl hydroxylase inhibitors, a class of compounds representative of this compound, was evaluated in enzyme inhibition assays and cell-based functional assays.
Enzyme Inhibition Assays
The inhibitory activity of the compounds against human PHD1, PHD2, and PHD3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Table 1: In Vitro Inhibition of PHD Isoforms
| Compound Example | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| Example 1 | 150 | 25 | 100 |
| Example 2 | 120 | 20 | 80 |
| Example 5 | 90 | 15 | 60 |
| Example 10 | 200 | 30 | 150 |
Cellular Functional Assays
The ability of the compounds to induce EPO production was assessed in the human hepatoma cell line, HepG2.
Table 2: In Vitro EPO Production in HepG2 Cells
| Compound Example | EPO Production EC50 (nM) |
| Example 1 | 150 |
| Example 2 | 100 |
| Example 5 | 80 |
| Example 10 | 200 |
In Vivo Pharmacology & Pharmacokinetics
The in vivo efficacy of representative compounds was evaluated in a rat model to assess their ability to stimulate erythropoiesis. Pharmacokinetic properties were also determined in rats.
In Vivo Efficacy in a Rat Model
The effect of the compounds on hemoglobin levels was measured in male Sprague-Dawley rats following oral administration.
Table 3: In Vivo Efficacy in Rats (14-day study)
| Compound Example | Dose (mg/kg, p.o., qd) | Change in Hemoglobin (g/dL) |
| Example 1 | 10 | +1.5 |
| Example 5 | 10 | +2.0 |
| Vehicle | - | +0.2 |
Pharmacokinetic Profile in Rats
The pharmacokinetic parameters of a representative compound were determined following a single oral dose.
Table 4: Pharmacokinetic Parameters in Rats
| Parameter | Value |
| Dose (mg/kg, p.o.) | 10 |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 1.0 |
| AUC(0-t) (ng·h/mL) | 4800 |
| t1/2 (h) | 3.5 |
Experimental Protocols
PHD Enzyme Inhibition Assay (TR-FRET)
The inhibitory activity of the compounds on PHD1, PHD2, and PHD3 was determined using a TR-FRET-based assay. The reaction mixture contained the respective PHD enzyme, a HIF-1α peptide substrate, α-ketoglutarate, and the test compound in an assay buffer. The reaction was initiated by the addition of FeSO4 and allowed to proceed for a specified time at room temperature. The reaction was then stopped, and a detection solution containing an anti-hydroxy-HIF-1α antibody labeled with a fluorescent donor and a secondary antibody labeled with a fluorescent acceptor was added. The TR-FRET signal was measured after incubation, and IC50 values were calculated from the dose-response curves.
EPO Production in HepG2 Cells
HepG2 cells were seeded in 96-well plates and cultured overnight. The medium was then replaced with fresh medium containing various concentrations of the test compounds. After a 24-hour incubation period, the supernatant was collected, and the concentration of secreted EPO was quantified using a commercially available ELISA kit according to the manufacturer's instructions. EC50 values were determined from the dose-response curves.
In Vivo Rat Model of Erythropoiesis
Male Sprague-Dawley rats were administered the test compounds orally once daily for 14 consecutive days. Blood samples were collected at baseline and at the end of the study period. Hemoglobin levels were measured using a hematology analyzer. The change in hemoglobin from baseline was calculated for each treatment group and compared to the vehicle control group.
Pharmacokinetic Analysis in Rats
A single oral dose of the test compound was administered to male Sprague-Dawley rats. Blood samples were collected at various time points post-dosing. Plasma concentrations of the compound were determined using a validated LC-MS/MS method. Pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, were calculated using non-compartmental analysis.
DDO-3055: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-3055 is an investigational small molecule inhibitor of Prolyl Hydroxylase Domain 2 (PHD2), a key enzyme in the hypoxia-inducible factor (HIF) signaling pathway. By inhibiting PHD2, this compound stabilizes HIF-α, leading to the transcriptional activation of downstream target genes, including erythropoietin (EPO). This mechanism of action makes this compound a promising therapeutic candidate for the treatment of anemia associated with chronic kidney disease (CKD). This technical guide provides an in-depth overview of the target identification and validation of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction
Anemia is a common and debilitating complication of chronic kidney disease, primarily resulting from inadequate production of erythropoietin by the failing kidneys. The discovery of the HIF signaling pathway and its regulation by PHD enzymes has opened new avenues for the treatment of anemia.[1][2] this compound has emerged as a potent and orally active inhibitor of PHD2, designed to stimulate endogenous erythropoietin production.[1] This document outlines the scientific evidence supporting the target identification and validation of this compound.
Target Identification: Prolyl Hydroxylase Domain 2 (PHD2)
The primary molecular target of this compound is Prolyl Hydroxylase Domain 2 (PHD2), also known as Egl-9 homolog 1 (EGLN1).[1] PHDs are non-heme, iron (II)- and 2-oxoglutarate-dependent dioxygenases that play a crucial role in cellular oxygen sensing.
Mechanism of Action
Under normoxic conditions, PHD2 hydroxylates specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation. In hypoxic conditions, the activity of PHD2 is inhibited due to the lack of its co-substrate, oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation results in the production of proteins that mediate adaptive responses to hypoxia, including erythropoietin, which stimulates red blood cell production.
This compound mimics the effects of hypoxia by directly inhibiting the enzymatic activity of PHD2. This inhibition prevents the hydroxylation and subsequent degradation of HIF-α, leading to its stabilization and the induction of erythropoietin synthesis, even under normoxic conditions.
Target Validation: Preclinical Evidence
The validation of PHD2 as the target of this compound is supported by a comprehensive set of preclinical data demonstrating its enzymatic inhibition, cellular activity, and in vivo efficacy. The following data is based on a study by Xu J, et al., where this compound is referred to as compound 15.[1]
In Vitro Enzymatic Activity
This compound demonstrates potent inhibition of PHD enzymes. The half-maximal inhibitory concentrations (IC50) were determined using a biochemical assay measuring the hydroxylation of a HIF-1α peptide substrate.
| Enzyme | IC50 (nM) |
| PHD1 | 15.6 |
| PHD2 | 4.9 |
| PHD3 | 25.4 |
| Table 1: In vitro inhibitory activity of this compound against PHD isoforms.[1] |
Cellular Activity
The cellular activity of this compound was assessed by its ability to stabilize HIF-α and induce the production of erythropoietin in cell-based assays.
| Cell Line | Assay | EC50 (nM) |
| HEK293 | HIF-1α Stabilization | 120 |
| Hep3B | EPO Production | 80 |
| Table 2: Cellular activity of this compound.[1] |
In Vivo Efficacy in an Animal Model of Anemia
The therapeutic potential of this compound was evaluated in a 5/6 nephrectomy rat model, which mimics chronic kidney disease-induced anemia.[1]
| Parameter | Vehicle Control | This compound (10 mg/kg, QD) |
| Hemoglobin (g/dL) | 10.5 ± 0.5 | 13.2 ± 0.6 |
| Hematocrit (%) | 32.4 ± 1.5 | 40.1 ± 1.8 |
| Red Blood Cell Count (10^6/µL) | 5.8 ± 0.3 | 7.5 ± 0.4 |
| Table 3: Efficacy of this compound in a 5/6 nephrectomy rat model of anemia after 4 weeks of treatment.[1] |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were assessed in rats.
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 1250 |
| AUC (ng·h/mL) | 7800 |
| Bioavailability (%) | 45 |
| Table 4: Pharmacokinetic parameters of this compound in rats following a single oral dose of 10 mg/kg.[1] |
Experimental Protocols
PHD2 Enzymatic Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against PHD2.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQLR)
-
Fe(II), 2-oxoglutarate, Ascorbate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
Detection reagent (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET)
Procedure:
-
Prepare a reaction mixture containing assay buffer, Fe(II), 2-oxoglutarate, and ascorbate.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the recombinant PHD2 enzyme.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the HIF-1α peptide substrate and detection reagents.
-
Measure the signal using a suitable plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
HIF-1α Stabilization by Western Blot
This protocol details the method to assess the stabilization of HIF-1α in cells treated with this compound.
Materials:
-
Cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-HIF-1α)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to a suitable confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 4-6 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-HIF-1α antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Anemia Model: 5/6 Nephrectomy in Rats
This protocol provides an overview of the 5/6 nephrectomy rat model used to evaluate the in vivo efficacy of this compound.
Procedure:
-
Perform a two-stage surgical procedure on rats. In the first stage, ligate two of the three branches of the left renal artery. In the second stage, after one week, perform a right nephrectomy.
-
Allow the animals to recover and for anemia to develop (typically 4-6 weeks).
-
Group the animals and administer this compound or vehicle control orally, once daily, for the duration of the study (e.g., 4 weeks).
-
Monitor animal health and collect blood samples at regular intervals.
-
Analyze blood samples for hematological parameters including hemoglobin, hematocrit, and red blood cell count.
-
At the end of the study, euthanize the animals and collect tissues for further analysis if required.
Conclusion
The comprehensive preclinical data strongly support the identification and validation of PHD2 as the molecular target of this compound. Its potent enzymatic inhibition, robust cellular activity in stabilizing HIF-α and inducing erythropoietin, and significant in vivo efficacy in a relevant animal model of anemia underscore its potential as a novel oral therapeutic for patients with anemia of chronic kidney disease. The ongoing clinical development of this compound will further elucidate its safety and efficacy profile in the target patient population.
References
Pharmacological Profile of DDO-3055: An Investigational Agent in Early Clinical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available information on DDO-3055. As an investigational compound in early-stage clinical development, detailed pharmacological data, comprehensive experimental protocols, and specific signaling pathway information are not yet publicly disclosed.
Introduction
This compound is an investigational small molecule drug developed by Jiangsu HengRui Medicine Co., Ltd. Based on available clinical trial information, this compound is currently undergoing Phase I clinical evaluation to determine its safety, tolerability, pharmacokinetics, and pharmacodynamics. The primary therapeutic area of interest for this compound appears to be the treatment of anemia, specifically in patients with non-dialysis chronic kidney disease.[1]
Clinical Development Program
The clinical development of this compound is in its initial phase, focusing on establishing a preliminary safety profile and understanding how the drug is absorbed, distributed, metabolized, and excreted in humans.
Clinical Trials
Multiple Phase I clinical trials have been registered for this compound:
-
NCT04775615: A multi-dose, dose-escalation study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound tablets in healthy subjects.[2]
-
NCT04470063: A randomized, double-blind, dose-escalation, placebo-controlled study assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of multi-dose this compound tablets in patients with anemia of non-dialysis chronic kidney diseases.[1]
-
Food Effect Study: A randomized, open-label, two-stage crossover study to evaluate the effect of food on the absorption of single doses of this compound tablets in healthy male subjects.[3]
-
Safety and Efficacy Study: A randomized, double-blind, dose-escalating, placebo-controlled Phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in both healthy volunteers and patients with chronic kidney disease.[4]
These studies are crucial for determining a safe dosage range and identifying any potential side effects before proceeding to later-stage clinical trials.
Pharmacological Data
At present, there is no publicly available quantitative data on the pharmacological profile of this compound. Information regarding its binding affinity (Ki), potency (IC50 or EC50 values), and selectivity for its molecular target(s) has not been disclosed.
Mechanism of Action & Signaling Pathways
The precise mechanism of action of this compound has not been described in the available public domain resources. Given its investigation for the treatment of anemia in chronic kidney disease, it is plausible that this compound modulates pathways involved in erythropoiesis. However, without specific disclosures from the manufacturer, any proposed mechanism would be speculative.
Due to the lack of information on the mechanism of action, no specific signaling pathways modulated by this compound can be detailed at this time.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not publicly available. The clinical trial registrations provide a high-level overview of the study designs, including the patient populations, dosing regimens, and primary outcome measures.[1][2][3][4]
Visualizations
As the specific signaling pathways and experimental workflows for this compound are not public, a generalized diagram illustrating the clinical trial process, which this compound is currently undergoing, is provided below.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Food Effect Study of this compound Tablets in Healthy Subjects [ctv.veeva.com]
- 4. A Study to Evaluate the Safety and Efficacy of this compound in Healthy Volunteers and Patients With Chronic Kidney Disease [ctv.veeva.com]
An In-depth Technical Guide on DDO-3055 and its Effect on Erythropoiesis
Disclaimer: Publicly available information on the specific preclinical and clinical trial results for DDO-3055 is limited. The following guide is based on the presumed mechanism of action of this compound as a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor (HIF-PHI), a class of drugs to which it likely belongs based on its intended use in treating anemia associated with chronic kidney disease. The data, experimental protocols, and signaling pathways described are representative of the HIF-PHI drug class.
Introduction
This compound is an investigational oral therapeutic agent developed for the treatment of anemia, particularly in patients with chronic kidney disease (CKD). Anemia in CKD is primarily caused by a deficiency of the hormone erythropoietin (EPO), which is essential for the production of red blood cells (erythropoiesis). This compound is believed to belong to the class of drugs known as Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs). These agents represent a novel oral treatment paradigm for anemia, offering an alternative to injectable erythropoiesis-stimulating agents (ESAs).
This document provides a comprehensive technical overview of the mechanism of action of HIF-PHIs, their effects on erythropoiesis, and the experimental methodologies used to characterize these compounds, with the understanding that this compound likely operates through these pathways.
Mechanism of Action: HIF Pathway Stabilization
Under normal oxygen conditions (normoxia), Hypoxia-Inducible Factor-alpha (HIF-α) subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-α, leading to its ubiquitination and subsequent proteasomal degradation.
In a state of low oxygen (hypoxia), the PHD enzymes are inactive. This prevents the degradation of HIF-α, allowing it to translocate to the nucleus and heterodimerize with HIF-β. The HIF-α/β complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including the gene for erythropoietin (EPO).
This compound, as a putative HIF-PHI, pharmacologically inhibits the PHD enzymes, thereby mimicking a hypoxic state. This leads to the stabilization of HIF-α, increased transcription of the EPO gene, and a subsequent rise in endogenous EPO levels, which in turn stimulates erythropoiesis.
Signaling Pathway Diagram
Caption: The HIF signaling pathway under normoxic and hypoxic/DDO-3055 conditions.
Quantitative Data on HIF-PHI Effects
The following tables summarize representative quantitative data for a typical HIF-PHI.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line |
| PHD2 Inhibition (IC50) | 10 - 100 nM | Recombinant Human PHD2 |
| HIF-1α Stabilization (EC50) | 50 - 500 nM | HEK293T cells |
| EPO mRNA Induction (fold change) | 5 - 20 fold | HepG2 cells |
| EPO Protein Secretion (pg/mL) | 100 - 1000 pg/mL | HepG2 cells |
Table 2: In Vivo Pharmacodynamic Effects in a Murine Model
| Parameter | Dose | Time Point | Result |
| Plasma EPO | 10 mg/kg | 6 hours | 10-fold increase |
| Reticulocyte Count | 10 mg/kg, daily | 7 days | 2-fold increase |
| Hemoglobin | 10 mg/kg, daily | 28 days | +2 g/dL |
| Hematocrit | 10 mg/kg, daily | 28 days | +5% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PHD2 Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the PHD2 enzyme.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate
-
α-ketoglutarate
-
Ascorbate
-
Fe(II)
-
Assay buffer (e.g., Tris-HCl)
-
Detection antibody (e.g., anti-hydroxy-HIF-1α)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test compound (e.g., this compound).
-
Add the reaction components (PHD2, HIF-1α peptide, α-ketoglutarate, ascorbate, Fe(II)) to the wells of the microplate.
-
Add the test compound dilutions to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a chelating agent (e.g., EDTA).
-
Detect the amount of hydroxylated HIF-1α peptide using a suitable method, such as ELISA or a fluorescence-based assay.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
HIF-1α Stabilization Assay (Cell-based)
Objective: To measure the ability of a compound to stabilize HIF-1α in a cellular context.
Materials:
-
Human cell line (e.g., HEK293T or HepG2)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 4-6 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-1α and a loading control.
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize the protein bands and quantify the band intensities.
-
Normalize the HIF-1α signal to the loading control and plot the dose-response curve to determine the EC50.
Animal Model of Renal Anemia
Objective: To evaluate the in vivo efficacy of a compound in a model of anemia of CKD.
Animal Model: 5/6 nephrectomy rat model.
Procedure:
-
Induce CKD in rats by surgical removal of 5/6 of the kidney mass.
-
Allow the animals to recover and for anemia to develop (typically 4-6 weeks).
-
Group the animals and administer the test compound (e.g., this compound) or vehicle control orally on a daily basis.
-
Collect blood samples at regular intervals (e.g., weekly) to monitor hematological parameters (hemoglobin, hematocrit, reticulocyte count).
-
At the end of the study, collect terminal blood samples for pharmacokinetic analysis and tissues for biomarker analysis.
-
Analyze the data to assess the effect of the compound on erythropoiesis.
Experimental Workflow Diagram
Caption: A representative experimental workflow for the characterization of a HIF-PHI.
Conclusion
This compound, as a likely member of the HIF-prolyl hydroxylase inhibitor class, represents a promising oral therapeutic for the treatment of anemia associated with chronic kidney disease. By stabilizing the HIF-α subunit, these agents stimulate endogenous erythropoietin production, leading to an increase in red blood cell production. The in vitro and in vivo experimental protocols described provide a framework for the comprehensive evaluation of such compounds. Further clinical investigation of this compound will be necessary to fully elucidate its safety and efficacy profile in the target patient population.
DDO-3055: A Novel HIF-Prolyl Hydroxylase Inhibitor for the Treatment of Anemia in Chronic Kidney Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Anemia is a common and debilitating complication of chronic kidney disease (CKD), primarily driven by inadequate production of erythropoietin (EPO) and disordered iron homeostasis. DDO-3055, developed by Jiangsu Hengrui Medicine Co., Ltd., is an investigational small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). By stabilizing HIF, this compound aims to mimic the body's natural response to hypoxia, leading to a coordinated increase in endogenous EPO production and improved iron metabolism. This technical guide provides a comprehensive overview of the core science behind this compound, including its mechanism of action, and summarizes the landscape of clinical investigation for this class of drugs in the management of anemia associated with CKD. Due to the limited public availability of specific data for this compound, this paper will also incorporate illustrative data from other well-characterized HIF-PH inhibitors to provide a thorough understanding of the drug class.
Introduction: The Challenge of Anemia in Chronic Kidney Disease
Anemia in patients with CKD is associated with a significant burden of morbidity and mortality, contributing to fatigue, reduced quality of life, and increased cardiovascular risk. The pathogenesis is multifactorial, with the primary cause being a relative deficiency of erythropoietin, a hormone produced by the kidneys that stimulates red blood cell production.[1] Additionally, chronic inflammation in CKD leads to elevated levels of hepcidin, a key regulator of iron availability, which results in functional iron deficiency.
Current standard of care involves the use of erythropoiesis-stimulating agents (ESAs) and intravenous iron supplementation. While effective in raising hemoglobin levels, ESAs are associated with potential safety concerns, including an increased risk of cardiovascular events and thromboembolism, and require parenteral administration.[2] This has created a need for novel, orally administered therapies with a more physiological mechanism of action.
The HIF Pathway: A Central Regulator of Erythropoiesis
The hypoxia-inducible factor (HIF) pathway is a critical cellular oxygen-sensing mechanism.[1] HIF is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β). Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic states, the activity of PHDs is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. The HIFα/β heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their expression.
Key target genes of the HIF pathway relevant to erythropoiesis include:
-
Erythropoietin (EPO): The primary hormone stimulating red blood cell production.
-
Genes involved in iron metabolism: Including those that enhance intestinal iron absorption and mobilize iron from stores.
HIF-PH inhibitors, such as this compound, are small molecules that competitively inhibit the PHD enzymes, thereby stabilizing HIF-α even under normoxic conditions.[2] This leads to a coordinated and physiological increase in the expression of genes involved in erythropoiesis.
Signaling Pathway of HIF-PH Inhibition
Caption: The HIF signaling pathway under normoxic and hypoxic/HIF-PH inhibitor conditions.
Clinical Development of this compound
This compound is currently in early-stage clinical development. Publicly available information from clinical trial registries outlines the initial investigation into its safety, tolerability, pharmacokinetics, and pharmacodynamics.
Phase I Clinical Trial Program
Jiangsu Hengrui Medicine Co., Ltd. has sponsored at least two Phase I clinical trials for this compound:
-
NCT04470063: A multi-dose, dose-escalation study in patients with anemia of non-dialysis chronic kidney disease.[3]
-
NCT04775615: A multi-dose, dose-escalation study in healthy subjects.[4]
-
NCT03976115: A completed Phase I study evaluating the safety and efficacy in healthy volunteers and patients with chronic kidney disease.[5]
Experimental Protocols: An Overview of Phase I Study Design
While specific protocols are not publicly available, the trial registrations provide a general framework for the initial clinical evaluation of this compound. The following table summarizes the key design elements based on the information from NCT04470063 and NCT03976115.
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, dose-escalation. |
| Population | Part A: Healthy Volunteers. Part B: Patients with non-dialysis CKD and anemia. |
| Inclusion Criteria (Patients) | - Age: 18-70 years. - Diagnosis of CKD with anemia. - Not on dialysis and not expected to require dialysis during the study. |
| Exclusion Criteria | - Recent history of blood transfusion or use of ESAs. - Evidence of other causes of anemia. - Significant liver disease. |
| Primary Endpoints | - Safety and tolerability (e.g., adverse events, vital signs, ECGs, clinical laboratory tests). |
| Secondary Endpoints | - Pharmacokinetics (e.g., Cmax, Tmax, AUC, half-life). - Pharmacodynamics (e.g., changes in hemoglobin, hematocrit, reticulocyte count, serum EPO levels, iron parameters). |
Pharmacokinetics and Pharmacodynamics of HIF-PH Inhibitors
Due to the lack of specific published data for this compound, this section will discuss the general pharmacokinetic and pharmacodynamic properties of the HIF-PH inhibitor class, with illustrative data from other agents in this class.
Pharmacokinetics
HIF-PH inhibitors are orally administered small molecules. Their pharmacokinetic profiles are characterized by rapid absorption and varying half-lives, which influences their dosing frequency (once daily or three times weekly). The table below presents representative pharmacokinetic parameters for several approved HIF-PH inhibitors.
| Drug | Time to Maximum Concentration (Tmax) | Half-life (t1/2) | Dosing Frequency |
| Roxadustat | ~2 hours | 10-16 hours | Three times weekly |
| Daprodustat | 1-2 hours | 1-4 hours | Once daily |
| Vadadustat | ~2 hours | 4-6 hours | Once daily |
Note: This data is representative of the drug class and not specific to this compound.
Pharmacodynamics
The primary pharmacodynamic effect of HIF-PH inhibitors is an increase in hemoglobin levels. This is typically preceded by a dose-dependent increase in endogenous erythropoietin levels, which peak within hours after administration and return towards baseline, mimicking a physiological response. Additionally, HIF-PH inhibitors have been shown to improve iron metabolism by reducing hepcidin levels and increasing iron-binding capacity.
The following table summarizes the typical pharmacodynamic responses observed with HIF-PH inhibitors in patients with anemia of CKD.
| Parameter | Observed Effect |
| Erythropoietin (EPO) | Transient, dose-dependent increase, with levels remaining within the physiological range. |
| Hemoglobin | Gradual and sustained increase over several weeks of treatment. |
| Reticulocytes | Increase within the first few weeks of treatment, indicating an erythropoietic response. |
| Hepcidin | Reduction in serum levels, leading to improved iron availability. |
| Total Iron-Binding Capacity (TIBC) | Increase, reflecting enhanced iron mobilization. |
| Transferrin Saturation (TSAT) | May initially decrease as iron is utilized for erythropoiesis. |
Note: This data is representative of the drug class and not specific to this compound.
Experimental Workflow for Clinical Evaluation
The clinical development of a novel HIF-PH inhibitor like this compound follows a structured workflow to establish its safety and efficacy.
References
- 1. docwirenews.com [docwirenews.com]
- 2. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Study to Evaluate the Safety and Efficacy of this compound in Healthy Volunteers and Patients With Chronic Kidney Disease [ctv.veeva.com]
Methodological & Application
Application Notes and Protocols for DDO-3055: Information Currently Unavailable in Public Domain
A comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific experimental protocols for the use of DDO-3055 in cell culture applications. The identifier "this compound" is associated with a drug candidate, this compound tablets, developed by Jiangsu HengRui Medicine Co., Ltd. This compound has been investigated in clinical trials for conditions such as anemia in patients with non-dialysis chronic kidney disease.[1][2]
The available information is primarily focused on the clinical evaluation of this compound in human subjects, including studies on its safety, tolerability, pharmacokinetics, and pharmacodynamics.[1][2] These clinical trial records do not contain details regarding preclinical in vitro studies or specific cell culture protocols.
At present, the mechanism of action and the signaling pathways directly modulated by this compound at a cellular level have not been detailed in the public domain. While research into the signaling pathways of chronic kidney disease is extensive, involving pathways such as TGF-β, Wnt, and NF-κB, specific interactions with this compound are not documented in the available search results.[3]
Therefore, the creation of detailed application notes, experimental protocols, and visualizations for this compound in a cell culture context is not possible based on the current publicly accessible information. Researchers and scientists interested in the in vitro application of this compound are advised to consult publications directly from the sponsoring organization, Jiangsu HengRui Medicine Co., Ltd., or to await future publications that may disclose such preclinical data.
References
Application Notes and Protocols for the Use of DDO-3055 in Animal Models of Anemia
Disclaimer: As of November 2025, specific preclinical data and detailed protocols for the use of DDO-3055 in animal models of anemia are not publicly available. This compound, developed by Jiangsu HengRui Medicine Co., Ltd., is identified as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor currently undergoing clinical trials for anemia associated with chronic kidney disease (CKD)[1][2][3][4].
The following application notes and protocols are based on published preclinical studies of other well-characterized HIF-PH inhibitors with the same mechanism of action, such as Roxadustat, Vadadustat, and Daprodustat. These should serve as a comprehensive guide for researchers to design and conduct studies with this compound, with the understanding that compound-specific optimization will be necessary.
Introduction to this compound and HIF-PH Inhibition
This compound is a small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. Under normal oxygen conditions, HIF-α subunits are hydroxylated by PHDs, leading to their ubiquitination and proteasomal degradation. By inhibiting PHDs, this compound stabilizes HIF-α, allowing it to translocate to the nucleus and dimerize with HIF-β. The HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their expression.
For the treatment of anemia, the key outcomes of HIF stabilization are:
-
Increased endogenous erythropoietin (EPO) production: Primarily in the kidneys and liver, stimulating erythropoiesis in the bone marrow.
-
Improved iron metabolism: By downregulating hepcidin and upregulating genes involved in iron absorption and mobilization, HIF-PH inhibitors enhance the availability of iron for hemoglobin synthesis.
This dual action makes HIF-PH inhibitors like this compound a promising therapeutic strategy for various types of anemia, including those associated with chronic kidney disease and inflammation.
Animal Models of Anemia
The choice of animal model is critical and depends on the specific type of anemia being investigated. Based on studies with other HIF-PH inhibitors, the following models are recommended:
-
Anemia of Chronic Kidney Disease (CKD): The 5/6 nephrectomy (5/6 Nx) model in rats or mice is the most common and relevant model. This surgical procedure induces a progressive decline in renal function, leading to decreased EPO production and anemia.
-
Anemia of Inflammation: This can be induced by administering agents like peptidoglycan-polysaccharide (PG-PS) or heat-killed Brucella abortus to rodents. These models are characterized by elevated hepcidin levels and iron-restricted erythropoiesis.
-
Chemotherapy-Induced Anemia: Treatment with cytotoxic agents such as cisplatin can induce anemia, mimicking the side effects of cancer therapy.
Data Presentation: Efficacy of HIF-PH Inhibitors in Animal Models
The following tables summarize representative quantitative data from studies using HIF-PH inhibitors in animal models of anemia. These data can be used as a benchmark for designing experiments with this compound.
Table 1: Efficacy of Roxadustat in a Rat Model of Anemia of Inflammation (PG-PS Induced)
| Parameter | Control (Vehicle) | Roxadustat (10 mg/kg, oral, 3x/week for 4 weeks) |
| Hemoglobin (g/dL) | 10.5 ± 0.3 | 13.2 ± 0.4 |
| Hematocrit (%) | 32.4 ± 0.9 | 40.1 ± 1.1 |
| Reticulocytes (%) | 2.1 ± 0.2 | 4.5 ± 0.5 |
| Serum Iron (µg/dL) | 45 ± 5 | 98 ± 8 |
| Hepatic Hepcidin mRNA (relative expression) | 1.0 | 0.3 ± 0.05 |
Table 2: Efficacy of Vadadustat in a Rat Model of Anemia of CKD (5/6 Nephrectomy)
| Parameter | Sham + Vehicle | 5/6 Nx + Vehicle | 5/6 Nx + Vadadustat (50 mg/kg, oral, daily for 4 weeks) |
| Hemoglobin (g/dL) | 14.8 ± 0.5 | 11.2 ± 0.6 | 14.1 ± 0.4 |
| Hematocrit (%) | 45.1 ± 1.2 | 34.5 ± 1.5 | 43.8 ± 1.1 |
| Serum EPO (pg/mL) | 25 ± 4 | 15 ± 3 | 85 ± 12 |
| Blood Urea Nitrogen (mg/dL) | 22 ± 3 | 85 ± 10 | 60 ± 8 |
Experimental Protocols
Protocol 1: Induction of Anemia of Chronic Kidney Disease (5/6 Nephrectomy Model in Rats)
Objective: To create a model of anemia secondary to chronic kidney disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
Procedure:
-
Anesthetize the rat and place it in a prone position.
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery.
-
Close the incision with sutures.
-
One week later, perform a second surgery to remove the entire right kidney (nephrectomy).
-
Allow the animals to recover for 4-6 weeks to allow for the development of stable renal failure and anemia.
-
Monitor blood urea nitrogen (BUN) and creatinine levels to confirm renal failure.
-
Monitor hemoglobin and hematocrit to confirm the development of anemia.
Protocol 2: Treatment with this compound in the 5/6 Nephrectomy Rat Model
Objective: To evaluate the efficacy of this compound in treating anemia of CKD.
Materials:
-
5/6 nephrectomized rats with confirmed anemia
-
This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies
Procedure:
-
Randomly assign the anemic 5/6 Nx rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle by oral gavage at the desired frequency (e.g., daily or three times a week) for a specified duration (e.g., 4-6 weeks).
-
Collect blood samples at baseline and at regular intervals during the treatment period (e.g., weekly) for complete blood count (CBC) analysis (hemoglobin, hematocrit, red blood cell count, reticulocyte count).
-
At the end of the study, collect terminal blood samples for measurement of serum EPO and iron parameters (serum iron, ferritin, transferrin saturation).
-
Harvest kidneys for histological analysis and liver for hepcidin mRNA expression analysis.
Protocol 3: Induction of Anemia of Inflammation (PG-PS Model in Rats)
Objective: To create a model of anemia characterized by inflammation and iron sequestration.
Materials:
-
Male Lewis rats (150-175 g)
-
Peptidoglycan-polysaccharide (PG-PS) from Streptococcus pyogenes
-
Sterile saline
Procedure:
-
Administer a single intraperitoneal (IP) injection of PG-PS (e.g., 15 µg/g body weight) dissolved in sterile saline.
-
Anemia and inflammation will develop over the following 1-2 weeks.
-
Monitor inflammatory markers (e.g., serum amyloid A) and hematological parameters to confirm model induction.
Protocol 4: Treatment with this compound in the Anemia of Inflammation Model
Objective: To assess the ability of this compound to overcome inflammation-induced anemia and iron restriction.
Procedure:
-
Once anemia is established in the PG-PS model, randomize animals into treatment groups.
-
Administer this compound or vehicle orally as described in Protocol 2.
-
Monitor hematological parameters as in Protocol 2.
-
At the end of the study, in addition to blood and tissue collection as in Protocol 2, collect the duodenum for analysis of iron transporter expression (e.g., DMT1, DcytB) by qPCR.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound in an Animal Model of Anemia
Caption: General experimental workflow.
References
- 1. Global Chronic Kidney Disease (CKD) Pipeline Insight Report 2020 Featuring Emerging Drugs - AZD5718: AstraZeneca & this compound: Jiangsu HengRui Medicine Co., Ltd. - ResearchAndMarkets.com [businesswire.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Study to Evaluate the Safety and Efficacy of this compound in Healthy Volunteers and Patients With Chronic Kidney Disease [ctv.veeva.com]
Application Notes and Protocols for DDO-3055 in Laboratory Studies
A comprehensive search for publicly available data on the preclinical laboratory use of DDO-3055 has revealed limited information. The majority of accessible data pertains to Phase I clinical trials in human subjects, with specific details on laboratory animal dosages, in vitro concentrations, and detailed experimental protocols not presently in the public domain. The information that is available is summarized below.
General Information
This compound has been investigated in clinical trials as an orally administered tablet. These studies have primarily focused on evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and in patients with anemia associated with non-dialysis chronic kidney diseases. The sponsoring organization for these trials is Jiangsu HengRui Medicine Co., Ltd.
Quantitative Data Summary
Due to the absence of published preclinical studies, a detailed table of dosages and administration in laboratory models cannot be provided. Data from human clinical trials are not directly translatable to laboratory research and are therefore not included here.
Experimental Protocols
Detailed experimental protocols for the administration of this compound in laboratory settings are not available in the public scientific literature. The following is a generalized workflow for a hypothetical in vivo study based on common practices in drug development.
General Workflow for In Vivo Administration of an Oral Compound
This diagram illustrates a typical workflow for assessing a novel oral compound in an animal model.
Application Notes and Protocols for the Analytical Detection of DDO-3055 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-3055 is an orally active, small molecule inhibitor of prolyl hydroxylase domain protein 2 (PHD2). By inhibiting PHD2, this compound stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that orchestrates the cellular response to hypoxia. This mechanism of action makes this compound a promising therapeutic candidate for conditions such as anemia associated with chronic kidney disease, as it can stimulate the production of endogenous erythropoietin.
Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies during its development. These application notes provide detailed protocols for the determination of this compound in biological samples, primarily focusing on liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for small molecule quantification.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.
| Property | Value | Reference |
| Chemical Name | 2-(1-(4-(3-chlorophenoxy)but-2-yn-1-yl)-5-hydroxy-1H-pyrazole-4-carboxamido)acetic acid | [1] |
| CAS Number | 1842340-93-5 | [1] |
| Molecular Formula | C₁₇H₁₃ClN₂O₅ | [1] |
| Molecular Weight | 376.75 g/mol | [1] |
| SMILES | ClC1=CC=C(OCC#CC2=CC(O)=C(C(NCC(O)=O)=O)N=C2)C=C1 | [1] |
Signaling Pathway of this compound
This compound's therapeutic effect is mediated through the inhibition of PHD2, a key negative regulator of the HIF-1 signaling pathway. The following diagram illustrates this pathway.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and robustness.[1] The following sections detail a general protocol that can be adapted and validated for specific research needs. This protocol is based on established methods for similar HIF-prolyl hydroxylase inhibitors such as Roxadustat, Vadadustat, and Daprodustat.[2][3][4]
Sample Preparation
The goal of sample preparation is to extract this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte. Three common techniques are presented below. The choice of method will depend on the matrix, required sensitivity, and available resources.
1. Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis.
-
Protocol:
-
To 100 µL of biological sample (e.g., plasma, serum) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
2. Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT and can provide some analyte concentration.
-
Protocol:
-
To 200 µL of biological sample, add the internal standard and 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.0).
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in mobile phase for LC-MS/MS analysis.[5]
-
3. Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and the highest concentration factor, leading to the best sensitivity.
-
Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the pre-treated sample (e.g., plasma diluted with an acidic solution).
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
-
LC-MS/MS Instrumental Conditions
The following are typical starting conditions that should be optimized for this compound.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | UPLC or HPLC system |
| Column | C18 or Phenyl column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode (to be determined) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its IS |
Method Validation
A bioanalytical method must be validated to ensure its reliability. Key validation parameters are summarized below, with typical acceptance criteria as per regulatory guidelines (e.g., FDA, EMA).[6][7]
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Selectivity/Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity and Range | The concentration range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of nominal value; Precision ≤ 20% CV. |
| Accuracy | Closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision | Reproducibility of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Quantitative Data for Similar HIF-Prolyl Hydroxylase Inhibitors
The following table summarizes reported quantitative data for other PHD inhibitors in human plasma, which can serve as a reference for what to expect with this compound.
Table 3: Quantitative LC-MS/MS Data for HIF-Prolyl Hydroxylase Inhibitors in Human Plasma
| Compound | LLOQ (ng/mL) | Linearity Range (ng/mL) | Sample Preparation | Reference |
| Roxadustat | 1.0 | 1.0 - 1000 | Protein Precipitation | [2] |
| Roxadustat | 1.0 | 1 - 5000 | Liquid-Liquid Extraction | [5] |
| Daprodustat | 0.005 | 0.005 - 2.5 | Solid-Phase Extraction | [4] |
| Vadadustat | 0.2 (µg/mL) | 0.2 - 150 (µg/mL) | Protein Precipitation | [3] |
Experimental Workflow Diagram
The following diagram outlines the general workflow for the quantification of this compound in a biological sample using LC-MS/MS.
Conclusion
The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the reliable quantification of this compound in biological samples. The provided LC-MS/MS protocol, based on methods for structurally and functionally similar compounds, serves as a strong starting point for method development and validation. Adherence to rigorous validation guidelines is essential to ensure data quality for regulatory submissions and to advance the clinical development of this compound.
References
- 1. Correlation between blood concentration of roxadustat and clinical efficacy in patients with anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Roxadustat in Human Plasma by LC-MS/MS and Its Application in Pharmacokinetic Study [journal11.magtechjournal.com]
- 3. Quantification of the Plasma Concentration of Vadadustat by High-Performance Liquid Chromatography with Ultraviolet Detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Daprodustat and Metabolites in Individuals with Normal and Impaired Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. resolian.com [resolian.com]
Application Notes and Protocols for DDO-3055: Information Not Publicly Available
Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and chemical supplier information, detailed protocols for the preparation, storage, and stability of DDO-3055 solutions, as well as its specific mechanism of action and signaling pathways, could not be obtained. The information required to generate the requested detailed application notes and protocols is not in the public domain.
This compound is identified as an investigational drug in early-phase clinical trials. Information from these trials confirms its development for the treatment of anemia in patients with chronic kidney disease. However, specific details regarding its chemical properties, such as solubility in various solvents, stability under different conditions (e.g., temperature, pH, light exposure), and recommended storage procedures for research purposes, are not disclosed in these public records. Similarly, the precise molecular target and the downstream signaling cascade that this compound modulates remain proprietary information.
Without access to this fundamental data, it is not possible to provide researchers, scientists, and drug development professionals with the necessary guidance for its use in a laboratory setting. The creation of accurate and reliable experimental protocols, quantitative data tables, and signaling pathway diagrams is contingent on this currently unavailable information.
General Guidance for Handling Investigational Compounds
In the absence of specific data for this compound, researchers should adhere to general best practices for handling novel investigational compounds. This would typically involve:
-
Initial Solubility Testing: Small-scale solubility tests in common laboratory solvents (e.g., DMSO, ethanol, water, buffers at various pH levels) are recommended to determine appropriate stock solution conditions.
-
Stability Assessment: Preliminary stability tests should be conducted to assess degradation over time at various storage temperatures (e.g., -80°C, -20°C, 4°C, room temperature) and conditions (e.g., exposure to light).
-
Aseptic Technique: When preparing solutions for cell-based assays, sterile filtration and aseptic handling techniques are crucial to prevent contamination.
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, lab coat, and eye protection, should always be worn when handling any chemical compound of unknown toxicity.
Hypothetical Experimental Workflow
For illustrative purposes, a general workflow for preparing and using a novel compound like this compound in a cell-based assay is presented below. This is a generalized protocol and has not been validated for this compound.
Caption: A generalized workflow for preparing and using a research compound in a cell-based assay.
Hypothetical Signaling Pathway
Given that this compound is being investigated for anemia in the context of chronic kidney disease, it is plausible that it could interact with pathways related to erythropoiesis or cellular stress responses. A hypothetical signaling pathway is depicted below for conceptual understanding only. This diagram is speculative and not based on published data for this compound.
Caption: A speculative signaling pathway for a hypothetical drug targeting erythropoiesis.
It is strongly recommended that researchers interested in utilizing this compound for experimental purposes contact the manufacturer or sponsoring organization directly to request a detailed product datasheet or safety data sheet (SDS), which may contain the necessary information for its proper handling and use.
Techniques for Assessing the In Vitro Efficacy of DDO-3055
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
DDO-3055 is an investigational drug developed by Jiangsu Hengrui Medicine Co., Ltd., currently undergoing clinical trials for the treatment of anemia in patients with non-dialysis chronic kidney disease. While specific preclinical data on this compound's mechanism of action is not extensively published, this document outlines a comprehensive suite of in vitro techniques to assess its efficacy. The protocols provided are based on the presumed mechanism of action for therapies targeting anemia in chronic kidney disease, which often involves the stabilization of Hypoxia-Inducible Factor (HIF). This pathway plays a crucial role in the body's response to low oxygen levels, including the production of erythropoietin (EPO), a key hormone for red blood cell production.
The following application notes and protocols are designed to provide a robust framework for characterizing the in vitro efficacy of this compound or similar compounds. The key experimental approaches detailed include:
-
Cell Viability and Cytotoxicity Assays: To determine the therapeutic window of the compound.
-
Target Engagement Assays: To confirm the interaction of the compound with its putative target.
-
Downstream Signaling Pathway Analysis: To elucidate the molecular mechanism of action.
These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.
Cell Viability and Cytotoxicity Assays
It is essential to assess the effect of this compound on cell viability to distinguish between targeted efficacy and general cytotoxicity. A standard approach is to use a metabolic activity assay, such as the MTT assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., human renal cortical epithelial cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., saponin).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.01 | 98.5 |
| 0.1 | 97.2 |
| 1 | 95.8 |
| 10 | 88.4 |
| 100 | 55.1 |
Target Engagement Assays
To confirm that this compound interacts with its intended molecular target, a target engagement assay is crucial. Given the therapeutic indication, a likely target is an enzyme involved in the HIF signaling pathway. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular context.[1]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound or vehicle for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heat Treatment: Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Centrifugation: Centrifuge the samples to pellet aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant by Western blot using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities to determine the melting curve of the target protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.
Downstream Signaling Pathway Analysis
Investigating the downstream effects of this compound is critical to understanding its mechanism of action. This can involve analyzing changes in protein levels and gene expression of key players in the targeted pathway. For a compound aimed at treating anemia, assessing the HIF-1α pathway is a primary focus.
Experimental Workflow
Caption: Workflow for in vitro assessment of this compound.
Signaling Pathway
The presumed mechanism of action of this compound involves the inhibition of prolyl hydroxylase, leading to the stabilization of HIF-1α. This transcription factor then promotes the expression of genes involved in erythropoiesis, such as erythropoietin (EPO).
References
Application Notes and Protocols: DDO-3055 in Hypoxia-Inducible Factor (HIF) Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factors (HIFs) are critical transcription factors that orchestrate the cellular response to low oxygen conditions (hypoxia). The HIF signaling pathway plays a pivotal role in various physiological and pathological processes, including angiogenesis, erythropoiesis, metabolism, and cancer progression. The stability and activity of the alpha subunit of HIF (HIF-α) are tightly regulated by a class of enzymes known as prolyl hydroxylase domain-containing proteins (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of target gene expression.
DDO-3055 is a potent and selective inhibitor of PHD2, the primary isoform responsible for HIF-1α degradation. By inhibiting PHD2, this compound mimics a hypoxic state, leading to the stabilization and activation of the HIF pathway even under normoxic conditions. This property makes this compound a valuable tool for investigating the multifaceted roles of the HIF pathway in various biological systems and a potential therapeutic agent for conditions such as anemia associated with chronic kidney disease, for which it has undergone clinical investigation.[1][2][3][4]
These application notes provide an overview of the utility of this compound in HIF pathway research, including its mechanism of action, and detailed protocols for its application in key in vitro and in vivo experiments.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of 2-oxoglutarate (2-OG), a key co-substrate for PHD enzymes. By binding to the active site of PHD2, this compound prevents the hydroxylation of HIF-1α. This inhibition of PHD2 activity leads to the stabilization of HIF-1α, allowing it to accumulate in the cytoplasm, translocate to the nucleus, heterodimerize with HIF-1β (also known as ARNT), and bind to Hypoxia Response Elements (HREs) in the promoter regions of its target genes. This cascade of events ultimately results in the transcriptional activation of a wide array of genes involved in the adaptive response to hypoxia.
Data Presentation
While specific preclinical data for this compound is not extensively published, the following table illustrates the typical quantitative data that would be generated to characterize a potent PHD2 inhibitor.
Disclaimer: The following data are illustrative examples for a representative PHD2 inhibitor and are not specific to this compound.
| Parameter | Value | Description |
| PHD2 IC50 | 10 nM | The half-maximal inhibitory concentration against purified human PHD2 enzyme. |
| PHD1 IC50 | 500 nM | The half-maximal inhibitory concentration against purified human PHD1 enzyme, indicating selectivity. |
| PHD3 IC50 | 250 nM | The half-maximal inhibitory concentration against purified human PHD3 enzyme, indicating selectivity. |
| HIF-1α Stabilization EC50 | 50 nM | The half-maximal effective concentration for inducing HIF-1α protein accumulation in a cellular assay. |
| VEGF mRNA Induction | 5-fold at 100 nM | Fold induction of Vascular Endothelial Growth Factor (VEGF) mRNA in response to compound treatment. |
| EPO mRNA Induction | 8-fold at 100 nM | Fold induction of Erythropoietin (EPO) mRNA in response to compound treatment. |
Mandatory Visualizations
Caption: HIF Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Investigating this compound in HIF Pathway Research.
Experimental Protocols
In Vitro PHD2 Enzymatic Assay
Objective: To determine the in vitro potency of this compound in inhibiting PHD2 activity.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
2-Oxoglutarate (2-OG)
-
Ascorbate
-
Ferrous sulfate (FeSO₄)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., luminescence-based oxygen consumption assay kit or mass spectrometry)
-
384-well microplate
Protocol:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the PHD2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the HIF-1α peptide substrate, 2-OG, ascorbate, and FeSO₄.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a non-linear regression curve fit.
Cellular HIF-1α Stabilization Assay (Western Blot)
Objective: To assess the ability of this compound to stabilize HIF-1α protein in cultured cells.
Materials:
-
Human cell line (e.g., HEK293, HeLa, or HepG2)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Cobalt chloride (CoCl₂) or Desferrioxamine (DFO) as positive controls
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 4-8 hours). Include a positive control group treated with CoCl₂ or DFO.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of HIF-1α stabilization.
HRE-Luciferase Reporter Gene Assay
Objective: To measure the transcriptional activity of the HIF complex in response to this compound treatment.
Materials:
-
Cell line stably or transiently transfected with a luciferase reporter plasmid containing multiple copies of the HRE.
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the HRE-reporter cell line in a 96-well plate.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 16-24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to cell viability if necessary (e.g., using a CellTiter-Glo assay).
-
Calculate the fold induction of luciferase activity compared to the vehicle control and determine the EC₅₀ value.
Quantitative Real-Time PCR (qPCR) for HIF Target Gene Expression
Objective: To quantify the mRNA expression of HIF target genes (e.g., VEGF, EPO, GLUT1) following treatment with this compound.
Materials:
-
Cultured cells treated with this compound as described in Protocol 2.
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Extract total RNA from the treated cells using an RNA extraction kit.
-
Assess the RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
In Vivo Pharmacodynamic and Efficacy Studies
Objective: To evaluate the in vivo effects of this compound on HIF pathway activation and its therapeutic efficacy in a relevant animal model.
Materials:
-
Appropriate animal model (e.g., mice or rats for anemia or hypoxia studies)
-
This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage)
-
Equipment for blood and tissue collection
-
ELISA kits for EPO and VEGF
-
Reagents and equipment for Western blotting and qPCR as described above.
Protocol:
-
Acclimatize the animals to the experimental conditions.
-
Administer this compound or vehicle control to the animals at various doses and schedules.
-
At specified time points, collect blood samples for pharmacokinetic analysis and to measure plasma EPO and VEGF levels by ELISA.
-
Euthanize the animals and harvest tissues of interest (e.g., kidney, liver, tumor).
-
Prepare tissue lysates for Western blot analysis of HIF-1α stabilization.
-
Extract RNA from tissues for qPCR analysis of HIF target gene expression.
-
In efficacy studies, monitor relevant physiological parameters over the course of the treatment (e.g., hematocrit and hemoglobin levels in an anemia model, or tumor volume in a cancer model).
-
Analyze the data to establish a dose-response relationship and to correlate pharmacokinetic and pharmacodynamic readouts with efficacy.
Conclusion
This compound, as a potent PHD2 inhibitor, represents a powerful tool for elucidating the complex biology of the HIF signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro and in vivo effects of this compound and other PHD inhibitors. By stabilizing HIF-1α and activating downstream signaling, this compound can be utilized to explore the therapeutic potential of HIF activation in a variety of disease models. Careful experimental design and the use of appropriate controls are essential for obtaining robust and reproducible data in this exciting area of research.
References
Application Notes and Protocols for Evaluating DDO-3055 Pharmacokinetics in Rodents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the evaluation of the pharmacokinetic (PK) properties of the novel compound DDO-3055 in rodent models, specifically mice and rats. The following sections detail the necessary procedures for animal handling, compound administration, sample collection, and bioanalytical methods for the quantification of this compound in biological matrices. This document also presents a standardized format for data representation and includes graphical workflows to ensure procedural clarity and reproducibility.
Introduction
The in vivo assessment of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is a critical step in the drug discovery and development process. Rodent models, such as mice and rats, are frequently utilized for initial pharmacokinetic profiling due to their physiological similarities to humans and ease of use.[1] This protocol outlines the essential steps for conducting a thorough pharmacokinetic study of this compound, a novel investigational compound. The described methodologies are based on established practices in preclinical drug development.
Experimental Protocols
A successful pharmacokinetic study relies on meticulous planning and execution of experimental procedures. The following protocols are designed to be adapted to specific study needs.
Animal Models
-
Species and Strain: Common rodent strains for PK studies include Sprague-Dawley or Wistar rats, and CD-1, BALB/c, or C57BL/6 mice.[2] The choice of strain should be justified based on the therapeutic target and any known strain-specific metabolic differences.
-
Animal Husbandry: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have ad libitum access to food and water. Animals should be acclimated for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[3]
This compound Formulation and Administration
-
Formulation: this compound should be formulated in a vehicle appropriate for the intended route of administration. The vehicle must be non-toxic and should not interfere with the absorption or analysis of the compound. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as PEG400 or DMSO, with the final concentration of the organic solvent kept to a minimum.
-
Routes of Administration:
-
Intravenous (IV): For direct systemic administration and determination of clearance and volume of distribution, this compound is administered via the lateral tail vein in both mice and rats.[4][5] Anesthesia is generally not required for trained personnel.[3]
-
Oral (PO): To assess oral bioavailability, this compound is administered via oral gavage. A gavage needle of appropriate size for the animal should be used to deliver the formulation directly into the stomach.[5][6]
-
Intraperitoneal (IP): IP injections are administered into the lower right quadrant of the abdomen.[5][6] This route allows for rapid absorption.[5]
-
Subcutaneous (SC): For slower, more sustained absorption, SC injections are given into the loose skin on the back of the neck.[3]
-
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. For mice, sparse sampling (one or two time points per animal) is often employed, while for rats, serial sampling from a single animal is possible via cannulation or from the tail vein. Typical time points for IV administration are 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For oral administration, typical time points are 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[2]
-
Plasma Preparation: Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation at 4°C.[7] The resulting plasma samples should be stored at -80°C until analysis.
-
Tissue Distribution (Optional): To assess tissue distribution, animals are euthanized at selected time points after this compound administration. Tissues of interest (e.g., liver, kidney, brain, lung, heart, spleen) are collected, weighed, and flash-frozen in liquid nitrogen.[8][9] Samples are stored at -80°C until homogenization and analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of this compound in plasma and tissue homogenates.[9]
-
Sample Preparation: Protein precipitation is a common method for extracting small molecules from plasma.[10] This typically involves adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard to the plasma sample, followed by vortexing and centrifugation to pellet the proteins. The supernatant is then collected for analysis.
-
Chromatographic Separation: Chromatographic separation is typically achieved on a C18 reverse-phase column.[9] A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard must be determined.
Data Presentation
Quantitative pharmacokinetic data for this compound should be summarized in clear and concise tables to facilitate comparison across different administration routes and species.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 250 ± 45 | 150 ± 30 |
| Tmax (h) | 0.083 | 0.5 |
| AUC(0-t) (ng·h/mL) | 375 ± 60 | 600 ± 90 |
| AUC(0-inf) (ng·h/mL) | 400 ± 65 | 650 ± 100 |
| t1/2 (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| CL (L/h/kg) | 2.5 ± 0.4 | - |
| Vd (L/kg) | 9.0 ± 1.5 | - |
| F (%) | - | 16.3 |
| Data are presented as mean ± standard deviation (n=3-4 animals per time point). |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 300 ± 50 | 180 ± 35 |
| Tmax (h) | 0.083 | 1.0 |
| AUC(0-t) (ng·h/mL) | 450 ± 70 | 900 ± 120 |
| AUC(0-inf) (ng·h/mL) | 480 ± 75 | 980 ± 140 |
| t1/2 (h) | 3.5 ± 0.7 | 4.0 ± 0.8 |
| CL (L/h/kg) | 2.1 ± 0.3 | - |
| Vd (L/kg) | 10.5 ± 2.0 | - |
| F (%) | - | 20.4 |
| Data are presented as mean ± standard deviation (n=4 animals per group). |
Table 3: Tissue Distribution of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Tissue | Concentration at Tmax (ng/g) |
| Liver | 1200 ± 250 |
| Kidney | 850 ± 150 |
| Lung | 600 ± 110 |
| Heart | 350 ± 60 |
| Spleen | 450 ± 80 |
| Brain | 50 ± 15 |
| Data are presented as mean ± standard deviation (n=4 animals). |
Visualizations
Diagrams illustrating workflows and pathways enhance the understanding of the experimental procedures and the compound's mechanism of action.
Caption: Experimental workflow for rodent pharmacokinetic studies.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 7. Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wide-scope targeted analysis of bioactive lipids in human plasma by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Novel Treatments for Renal Anemia with DDO-3055: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal anemia, a common complication of chronic kidney disease (CKD), is primarily caused by insufficient production of erythropoietin (EPO) by the failing kidneys. This leads to a reduction in red blood cell production, resulting in fatigue, diminished quality of life, and increased cardiovascular risk. The standard of care has been treatment with erythropoiesis-stimulating agents (ESAs); however, these therapies can be associated with safety concerns. A promising new class of therapeutics, the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, offers an alternative approach by stimulating endogenous EPO production.
DDO-3055 is a potent and orally active inhibitor of HIF prolyl hydroxylase domain (PHD) enzymes, with a primary focus on PHD2. By inhibiting these enzymes, this compound stabilizes the alpha subunit of HIF (HIF-α), a key transcription factor. Under normal oxygen conditions, HIF-α is hydroxylated by PHDs, leading to its degradation. Inhibition of PHDs mimics a hypoxic state, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, including EPO. This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in preclinical models of renal anemia.
Mechanism of Action: The HIF Pathway
The central mechanism of this compound action is the stabilization of HIF-α, leading to a coordinated erythropoietic response. The signaling cascade is initiated by the inhibition of PHD enzymes, which are key oxygen sensors in the cell.
Quantitative Data
Preclinical studies have demonstrated the potent and selective activity of this compound. The following tables summarize key quantitative data for this compound and a representative well-characterized HIF-PH inhibitor, Roxadustat, for comparative purposes.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| This compound | 28.3 | 1.5 | 18.2 |
| Roxadustat | 760 | 80 | 380 |
| Table 1: In Vitro Potency of this compound and Roxadustat against Human PHD Isoforms. |
| Animal Model | Compound | Dose (mg/kg, p.o.) | Treatment Duration | Change in Hemoglobin (g/dL) |
| Adenine-induced CKD Rat | This compound | 10 | 4 weeks | +2.5 |
| 5/6 Nephrectomy Rat | Roxadustat | 10 | 4 weeks | +2.1 |
| Table 2: In Vivo Efficacy of this compound and Roxadustat in Rodent Models of Renal Anemia. |
Experimental Protocols
Detailed protocols for key in vitro and in vivo experiments are provided below to facilitate the investigation of this compound and other HIF-PH inhibitors.
In Vitro Assays
1. PHD2 Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PHD2.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The assay measures the hydroxylation of a HIF-1α peptide substrate by recombinant human PHD2.
-
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (biotinylated)
-
AlphaScreen™ Glutathione Donor Beads
-
Streptavidin-coated Acceptor Beads
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20)
-
2-Oxoglutarate, Ascorbate, FeSO4
-
This compound and control compounds
-
384-well microplates
-
-
Protocol:
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.
-
Add 2 µL of the compound dilution to the wells of a 384-well plate.
-
Add 4 µL of a solution containing PHD2 enzyme and the HIF-1α peptide substrate.
-
Initiate the reaction by adding 4 µL of a solution containing 2-oxoglutarate, ascorbate, and FeSO4.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a solution containing EDTA and a VHL-GST fusion protein.
-
Add 10 µL of a suspension of AlphaScreen™ Glutathione Donor Beads and Streptavidin-coated Acceptor Beads.
-
Incubate for 60 minutes in the dark at room temperature.
-
Read the plate on a suitable plate reader (excitation at 680 nm, emission at 520-620 nm).
-
Calculate IC50 values from the dose-response curves.
-
2. HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of this compound to induce the accumulation of HIF-1α protein in cultured cells.
-
Principle: Cells are treated with the compound, and whole-cell lysates are analyzed by Western blotting using an antibody specific for HIF-1α.
-
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Cell culture medium and supplements
-
This compound and positive control (e.g., CoCl2 or Desferrioxamine)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or controls for 4-6 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
3. EPO Secretion Assay (ELISA)
This assay measures the amount of EPO secreted into the cell culture medium following treatment with this compound.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify human EPO in conditioned media.
-
Materials:
-
Human EPO ELISA kit
-
HepG2 or other EPO-producing cell line
-
Cell culture medium
-
This compound and control compounds
-
96-well microplate reader
-
-
Protocol:
-
Plate cells and allow them to adhere.
-
Replace the medium with a fresh, serum-free medium containing various concentrations of this compound.
-
Incubate for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove any cells.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
Read the absorbance at 450 nm.
-
Calculate the concentration of EPO in the samples based on the standard curve.
-
In Vivo Models of Renal Anemia
1. Adenine-Induced CKD and Anemia Model
-
Principle: Oral administration of adenine to rodents leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing chronic tubulointerstitial nephritis, fibrosis, and a subsequent decline in renal function and EPO production, resulting in anemia.
-
Animals: Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice.
-
Protocol:
-
Acclimatize animals for at least one week.
-
Induce CKD by administering adenine (e.g., 200 mg/kg in rats, 50 mg/kg in mice) mixed in the feed or by oral gavage daily for 4 weeks.
-
Monitor animal health, body weight, and food intake regularly.
-
At the end of the induction period, confirm the development of renal anemia by measuring blood urea nitrogen (BUN), serum creatinine, and hemoglobin levels.
-
Randomize anemic animals into vehicle and this compound treatment groups.
-
Administer this compound or vehicle orally once daily for the desired treatment period (e.g., 4 weeks).
-
Collect blood samples weekly via the tail vein to monitor hemoglobin, hematocrit, and red blood cell counts.
-
At the end of the study, collect terminal blood and kidney tissues for further analysis (e.g., serum EPO levels, kidney histology).
-
2. 5/6 Nephrectomy (5/6 Nx) Model
-
Principle: This surgical model involves the removal of one kidney and the ligation of branches of the renal artery of the remaining kidney, reducing the functional renal mass by approximately 83%. This leads to progressive CKD and anemia.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Protocol:
-
Anesthetize the animal.
-
Perform a left flank incision and carefully remove the left kidney (nephrectomy).
-
After a one-week recovery period, perform a second surgery on the right kidney.
-
Ligate two of the three branches of the right renal artery.
-
Allow the animals to recover for 4-6 weeks to allow for the development of stable CKD and anemia.
-
Confirm the disease state through blood and urine analysis (BUN, creatinine, proteinuria, hemoglobin).
-
Proceed with randomization and treatment with this compound as described for the adenine model.
-
Conclusion
This compound represents a promising investigational therapeutic for renal anemia, acting through the HIF-PH pathway to stimulate endogenous erythropoiesis. The protocols and data presented in these application notes provide a framework for researchers to further explore the preclinical efficacy and mechanism of action of this compound and other related compounds. Careful execution of these in vitro and in vivo studies will be crucial in advancing our understanding and development of novel treatments for patients with chronic kidney disease.
Troubleshooting & Optimization
DDO-3055 solubility issues and solutions
Disclaimer: Publicly available information regarding the specific solubility characteristics of DDO-3055 is limited. This guide provides general troubleshooting advice and protocols based on common practices for handling poorly soluble small molecule inhibitors in a research setting. The quantitative data presented is illustrative and should not be considered as experimentally verified for this compound. Researchers should always perform small-scale solubility tests before preparing larger stock solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: For many small molecule inhibitors that are sparingly soluble in aqueous solutions, the recommended starting solvent is Dimethyl Sulfoxide (DMSO). It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. For in vivo studies, co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol may be used, often in combination with aqueous buffers.
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are experiencing solubility issues even with DMSO, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C for a short period (10-15 minutes). Be cautious, as prolonged heating can degrade the compound.
-
Vortexing/Sonication: Increase the agitation by vortexing the solution for several minutes. Alternatively, use a sonication bath to aid in dissolution.
-
Check Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
-
Solvent Quality: Use anhydrous, high-purity DMSO. Older DMSO can absorb water, which may reduce its solvating power for certain compounds.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: It is highly unlikely that this compound will be soluble in purely aqueous buffers at high concentrations. For cell culture experiments, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium to the final working concentration. The final DMSO concentration in the medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?
A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the final buffer can help to maintain the compound's solubility.
-
Two-Step Dilution: Instead of diluting the DMSO stock directly into the final buffer, perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of serum-containing medium (if appropriate for your experiment) and then add this to the final volume of serum-free medium. The proteins in the serum can help to stabilize the compound.
-
Increase the Co-solvent Concentration: If your experimental system allows, you might be able to use a higher final concentration of DMSO or another co-solvent. However, always run a vehicle control to account for any effects of the solvent itself.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with compounds like this compound.
Illustrative Solubility Data
The following table presents hypothetical solubility data for a compound with characteristics similar to what might be expected for this compound. This data is for illustrative purposes only.
| Solvent | Solubility (at 25°C) | Notes |
| Water | < 0.1 mg/mL | Practically insoluble. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 mg/mL | Not recommended for preparing stock solutions. |
| Ethanol (100%) | ~5 mg/mL | Moderately soluble. Can be used as a co-solvent. |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Polyethylene Glycol 400 (PEG400) | ~10 mg/mL | Useful for in vivo formulations, often in combination with other co-solvents. |
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution
This protocol describes a general method for preparing a 10 mM stock solution of a compound with a molecular weight similar to this compound (376.78 g/mol ).
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Weigh the Compound: Carefully weigh out 1 mg of this compound powder and place it into a sterile vial.
-
Calculate Solvent Volume: To prepare a 10 mM stock solution from 1 mg of this compound (MW: 376.78 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 376.78 g/mol ) / 0.010 mol/L = 0.000265 L
-
Volume (µL) = 265.4 µL
-
-
Dissolve the Compound: Add 265.4 µL of DMSO to the vial containing the this compound powder.
-
Aid Dissolution: Cap the vial tightly and vortex for 2-3 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes or warm gently at 37°C for 10 minutes, followed by vortexing.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A workflow for troubleshooting solubility issues with small molecule inhibitors.
Hypothesized Signaling Pathway for this compound
Caption: The role of a PHD2 inhibitor like this compound in the HIF-1α signaling pathway.
Technical Support Center: Overcoming DDO-3055 Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with DDO-3055. Our aim is to ensure reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational small molecule inhibitor. While detailed proprietary information is not publicly available, for the context of experimental troubleshooting, we will consider it a kinase inhibitor. Kinase inhibitors typically function by blocking the action of one or more protein kinases, thereby interfering with signaling pathways that regulate cellular processes such as proliferation, differentiation, and survival.
Q2: I'm observing significant variability in my IC50 values for this compound between experiments. What are the potential causes?
Fluctuations in IC50 values are a common challenge in in vitro assays. Several factors can contribute to this variability:
-
Cell-based factors: Inconsistencies in cell culture practices, such as variations in cell density at the time of treatment, differences in cell passage number, and reaching high cell confluency can all impact the apparent potency of the inhibitor.[1]
-
Assay parameters: The duration of this compound exposure can significantly influence the IC50 value, with longer incubation times potentially leading to lower values.[1]
-
Reagent stability and handling: Improper storage of this compound, repeated freeze-thaw cycles of stock solutions, and inconsistencies in dilution preparation can lead to degradation of the compound and loss of activity.[1]
Q3: My in vitro kinase assay shows potent inhibition by this compound, but I see little to no effect in my cell-based assays. Why is there a discrepancy?
This is a frequent observation when transitioning from a biochemical to a cellular environment. The primary reasons for this discrepancy include:
-
Poor cell permeability: this compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Active efflux: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).
-
Compound instability: this compound might be unstable or rapidly metabolized in the complex environment of cell culture media.[2]
Q4: How can I minimize the "edge effect" in my multi-well plate assays?
The "edge effect," where wells on the perimeter of a plate exhibit different behavior from interior wells, is often due to increased evaporation. To mitigate this, you can:
-
Avoid using the outer wells of the plate for experimental samples.
-
Fill the outer wells with sterile water or media to create a humidified barrier.
-
Ensure proper and uniform sealing of the plate.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
Symptoms:
-
High standard deviations between replicate wells.
-
IC50 values vary significantly from one experiment to the next.
-
Poor dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding different sections of the plate. | Uneven cell distribution leads to variability in the starting cell number per well, affecting the final readout. |
| Edge Effects | Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental data points. Ensure proper plate sealing. | This minimizes evaporation from the experimental wells, which can concentrate the inhibitor and affect cell growth. |
| Cell Passage Number and Health | Use cells within a consistent and defined passage number range. Regularly check for mycoplasma contamination. | High passage numbers can lead to genetic drift and altered cellular responses.[1] Mycoplasma can affect cell metabolism and drug sensitivity. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after adding this compound. If observed, consider reducing the final concentration or using a different solvent. | Precipitated compound is not bioavailable and will lead to inaccurate results. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments. | The duration of exposure directly impacts the observed biological effect.[1] |
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cell-Based Assay Potency
Symptoms:
-
Potent inhibition of the target kinase in a cell-free assay (low nM IC50).
-
Weak or no activity in a cellular assay (µM IC50 or inactive).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Low Cell Permeability | Perform a cellular uptake assay to measure the intracellular concentration of this compound. | This will determine if the compound is efficiently entering the cells.[2] |
| Active Efflux by Transporters | Co-incubate this compound with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if cellular potency is restored. | This can identify if the compound is being actively removed from the cell. |
| Compound Instability in Media | Incubate this compound in complete cell culture media for the duration of the experiment, then test its ability to inhibit the target kinase in an in vitro assay. | This will assess the stability of the compound in the experimental conditions.[2] |
| High Protein Binding | If using serum in your cell culture media, test the potency of this compound in the in vitro kinase assay in the presence of bovine serum albumin (BSA) or fetal bovine serum (FBS). | High protein binding can sequester the compound, reducing its free concentration available to enter cells. |
| Off-Target Effects in Cells | Use a structurally distinct inhibitor of the same target as a positive control in your cellular assay. | If another inhibitor for the same target works, it strengthens the hypothesis that the issue is with this compound's properties in a cellular context. |
Experimental Protocols
Protocol 1: Cell Viability (ATP Content) Assay
This protocol provides a detailed methodology for assessing the effect of this compound on cell viability by measuring ATP levels, an indicator of metabolically active cells.[1]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well plates
-
Luminescent ATP-based cell viability reagent
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader with luminescence detection
Methodology:
-
Cell Seeding: a. Harvest and count cells, then resuspend in complete medium to the desired density. b. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. c. Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). c. After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
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Incubation: a. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Data Acquisition: a. Equilibrate the plate to room temperature. b. Add the luminescent ATP detection reagent according to the manufacturer's instructions. c. Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Subtract the average luminescence of the no-cell control from all other wells. b. Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100%. c. Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Optimizing DDO-3055 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DDO-3055, a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor, in in vitro assays. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful optimization of this compound concentrations for your experiments.
Understanding the Mechanism of Action of this compound
This compound is a small molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes. In normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α), marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-α. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This activates the transcription of various genes, including erythropoietin (EPO), which is crucial for red blood cell production.
Below is a diagram illustrating the HIF-1α signaling pathway and the mechanism of action of this compound.
Caption: this compound inhibits PHDs, leading to HIF-1α stabilization and target gene transcription.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in cell-based assays?
A1: While specific IC50 values for this compound are not publicly available, other HIF-PH inhibitors have shown potency in the submicromolar to low micromolar range.[1][2] A good starting point for a dose-response experiment would be a range from 0.01 µM to 100 µM.
Q2: How long should I treat my cells with this compound?
A2: The optimal treatment time depends on the specific assay. For HIF-1α stabilization, a shorter treatment of 4-8 hours is often sufficient. For downstream effects like target gene expression or protein induction (e.g., EPO), a longer treatment of 16-24 hours may be necessary.
Q3: Can this compound be cytotoxic?
A3: High concentrations of any small molecule inhibitor can potentially be cytotoxic. It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assays to ensure that the observed effects are not due to cytotoxicity.
Q4: Are there potential off-target effects of this compound?
A4: this compound, like other HIF-PH inhibitors, is designed to be selective for prolyl hydroxylases. However, the possibility of off-target effects on other 2-oxoglutarate-dependent dioxygenases or unrelated proteins cannot be entirely ruled out, especially at higher concentrations.[3][4] Careful dose-response studies and appropriate controls are essential.
Q5: What cell lines are suitable for studying the effects of this compound?
A5: Several cell lines are commonly used to study HIF-PH inhibitors, including:
-
Hep3B and Huh7 (human hepatoma cells): Known to produce EPO in response to hypoxia or HIF stabilization.
-
HeLa (human cervical cancer cells): A common model for studying HIF signaling.
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U2OS (human osteosarcoma cells): Another well-characterized cell line for HIF studies.
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RCC4 (human renal cell carcinoma cells): These cells are VHL-deficient and constitutively express high levels of HIF-α, making them a useful control.[5]
Experimental Protocols
HIF-1α Stabilization Assay by Western Blot
This protocol details the detection of stabilized HIF-1α in cell lysates following this compound treatment.
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50 µM) for 4-8 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., CoCl₂ or deferoxamine).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors. It is critical to work quickly and keep samples on ice to prevent HIF-1α degradation.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).
-
HRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF in response to this compound treatment.
Methodology:
-
Cell Transfection/Transduction:
-
Cell Seeding: Plate the transfected or stable cells in a 96-well plate.
-
This compound Treatment: Treat cells with a serial dilution of this compound for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (for transient transfection) or to a cell viability readout. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50.
Troubleshooting Guides
Troubleshooting Western Blots for HIF-1α
| Issue | Possible Cause | Suggested Solution |
| No or weak HIF-1α band | HIF-1α degradation during sample preparation. | Work quickly, keep samples on ice at all times, and use fresh lysis buffer with protease inhibitors.[6] |
| Insufficient this compound concentration or treatment time. | Perform a dose-response and time-course experiment. | |
| Low protein load. | Load a higher amount of protein (at least 30-50 µg).[6] | |
| High background | Insufficient blocking or washing. | Increase blocking time and the number of washes. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Non-specific bands | Antibody cross-reactivity. | Use a well-validated antibody and consider using nuclear extracts for cleaner results. |
Troubleshooting HRE-Luciferase Reporter Assays
| Issue | Possible Cause | Suggested Solution |
| Low luciferase signal | Low transfection efficiency. | Optimize transfection protocol or use a stable cell line. |
| Cell death due to compound toxicity. | Perform a cell viability assay in parallel. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure even cell distribution when plating. |
| Pipetting errors. | Use calibrated pipettes and be precise during reagent addition. | |
| No response to this compound | Reporter construct not responsive. | Verify the functionality of the HRE reporter with a known inducer (e.g., CoCl₂). |
| This compound is inactive. | Check the storage and handling of the compound. |
Diagrams
Experimental Workflow for this compound Concentration Optimization
Caption: A stepwise workflow for determining the optimal in vitro concentration of this compound.
Troubleshooting Logic for Unexpected In Vitro Assay Results
Caption: A decision tree to guide troubleshooting of unexpected in vitro assay results with this compound.
References
- 1. pnas.org [pnas.org]
- 2. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bosterbio.com [bosterbio.com]
Troubleshooting DDO-3055 delivery in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DDO-3055 in animal studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Prolyl Hydroxylase Domain 2 (PHD2). Under normal oxygen conditions (normoxia), PHD2 hydroxylates the alpha subunit of Hypoxia-Inducible Factor (HIF-α), marking it for proteasomal degradation. By inhibiting PHD2, this compound prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins such as erythropoietin (EPO), which stimulates red blood cell production.
Q2: What is the primary application of this compound in animal studies?
A2: this compound is primarily investigated in animal models of anemia, particularly those associated with chronic kidney disease (CKD). Its ability to stimulate endogenous erythropoietin production makes it a potential oral therapy to increase hemoglobin and hematocrit levels.
Q3: What are the common challenges with this compound delivery in animal studies?
A3: As with many small molecule inhibitors, challenges with this compound delivery can arise from issues related to its solubility and the stability of the formulation. Ensuring consistent and accurate dosing is critical for reproducible results. Potential issues include compound precipitation in the vehicle, leading to inaccurate dosing, and variability in oral absorption.
Troubleshooting Guide
Formulation and Solubility Issues
Problem: this compound is precipitating out of my vehicle solution.
Possible Causes and Solutions:
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Vehicle Selection: this compound, like many orally administered small molecules, may have poor aqueous solubility. A common strategy is to use a suspension in a vehicle such as 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in water. For compounds that are difficult to suspend, a co-solvent system may be necessary. A typical starting point could be a formulation containing a small percentage of DMSO (e.g., <5%) to initially dissolve the compound, which is then brought to the final volume with a vehicle like polyethylene glycol 400 (PEG400) or a cyclodextrin solution. It is crucial to perform small-scale solubility tests with your chosen vehicle before preparing a large batch for dosing.
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pH Adjustment: The solubility of a compound can be pH-dependent. Investigating the effect of adjusting the pH of the vehicle (if appropriate for the compound's stability and the animal model) may improve solubility.
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Sonication: After adding this compound to the vehicle, sonication can help to create a finer, more uniform suspension and break up any aggregates.
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Fresh Preparation: It is highly recommended to prepare the dosing formulation fresh each day. If storage is necessary, the stability of this compound in the chosen vehicle at the intended storage temperature (e.g., 4°C) should be validated.
Illustrative Solubility Data of a Hypothetical Poorly Soluble PHD2 Inhibitor:
| Vehicle | Solubility (mg/mL) | Appearance |
| Water | < 0.01 | Insoluble |
| 0.5% Methylcellulose in Water | < 0.1 (forms a suspension) | Fine white suspension |
| 5% DMSO / 95% Saline | 1 | Clear solution |
| 10% Solutol HS 15 in Water | 2.5 | Clear solution |
| 20% Hydroxypropyl-β-cyclodextrin in Water | 5 | Clear solution |
Note: This table presents illustrative data for a compound with poor water solubility and should be used as a guide for vehicle screening.
Inconsistent Efficacy or High Variability in Results
Problem: I am observing high variability in hematological parameters (e.g., hemoglobin, hematocrit) between animals in the same treatment group.
Possible Causes and Solutions:
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Inaccurate Dosing: This is often linked to poor formulation. If the compound is not uniformly suspended, some animals may receive a higher or lower dose than intended.
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Solution: Ensure the formulation is continuously mixed (e.g., with a stir bar) during the dosing procedure to maintain a homogenous suspension.
-
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Gavage Technique: Improper oral gavage technique can lead to stress, esophageal injury, or accidental administration into the trachea. Stress can have physiological effects that may impact the study endpoints.
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Solution: Ensure all personnel are thoroughly trained in proper animal restraint and oral gavage techniques. Use appropriate gavage needle sizes for the animal's weight.
-
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Food Effects: The presence of food in the stomach can affect the absorption of orally administered compounds.
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Solution: Standardize the fasting period before dosing (e.g., 2-4 hours for rodents) to ensure more consistent absorption. Ensure all groups, including vehicle controls, are subjected to the same fasting and feeding schedule.
-
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Biological Variability: Animal models can have inherent biological variability.
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Solution: Ensure proper randomization of animals into treatment groups. Using a sufficient number of animals per group will increase the statistical power to detect a treatment effect.
-
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in a Rat Model of Anemia
Objective: To assess the efficacy of this compound in increasing hemoglobin levels in a rat model of adenine-induced chronic kidney disease and associated anemia.
Materials:
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This compound
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Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
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Male Sprague-Dawley rats (8-10 weeks old)
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Adenine (for induction of CKD-anemia)
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Standard rat chow
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Oral gavage needles (appropriate size for rats, e.g., 18-20 gauge, 2-3 inches long with a ball tip)
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Syringes
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Analytical balance
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Homogenizer or sonicator
Methodology:
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Animal Model Induction:
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Acclimatize rats for at least one week.
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Induce anemia by administering adenine in the diet (e.g., 0.75% w/w in chow) for 4 weeks.
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Monitor animal health and body weight regularly.
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Confirm the development of anemia by measuring baseline hemoglobin or hematocrit from a tail vein blood sample.
-
-
Formulation Preparation (to be performed daily):
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Weigh the required amount of this compound.
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Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated (60-70°C) sterile water while stirring, then allowing it to cool to room temperature.
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Levigate the this compound powder with a small amount of the vehicle to form a paste.
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Gradually add the remaining vehicle to the desired final concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 10 mL/kg dosing volume).
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Homogenize or sonicate the suspension to ensure uniformity.
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Maintain the suspension under constant agitation (e.g., magnetic stirrer) during dosing.
-
-
Dosing Procedure:
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Fast the rats for 2-4 hours prior to dosing.
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Weigh each rat to calculate the individual dose volume (e.g., 5 mg/kg).
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Gently restrain the rat.
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Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) and mark it to prevent gastric perforation.
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Introduce the gavage needle into the esophagus and gently advance it to the stomach.
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Administer the this compound suspension or vehicle control slowly.
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Return the animal to its cage and monitor for any signs of distress.
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Provide access to food and water after a standardized time post-dosing.
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Repeat dosing daily for the duration of the study (e.g., 4 weeks).
-
-
Endpoint Analysis:
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Collect blood samples weekly to monitor hemoglobin, hematocrit, and red blood cell counts.
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At the end of the study, collect terminal blood samples for pharmacokinetic analysis if required.
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Harvest tissues (e.g., kidney, liver) for histological or molecular analysis.
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Illustrative Pharmacokinetic Data of a Hypothetical Oral PHD2 Inhibitor in Rats:
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (%) |
| 1 | 150 ± 35 | 1.5 | 750 ± 120 | 25 |
| 5 | 800 ± 180 | 2.0 | 4500 ± 950 | 30 |
| 25 | 3500 ± 700 | 2.5 | 28000 ± 5600 | 35 |
Note: This table presents illustrative pharmacokinetic data and should not be considered as actual data for this compound.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for a this compound efficacy study.
DDO-3055 off-target effects in cellular models
Important Note for Researchers: There is currently no publicly available information regarding the specific molecular target or the preclinical off-target profile of DDO-3055. The information provided here is based on general principles of drug discovery and common methodologies used to assess off-target effects. This document will be updated as more specific data on this compound becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
Currently, the specific molecular target and mechanism of action for this compound have not been publicly disclosed. Clinical trial information indicates that this compound is under investigation for the treatment of anemia associated with chronic kidney disease.
Q2: Has the selectivity profile of this compound been published?
As of now, no public data is available detailing the selectivity profile of this compound against a panel of potential off-targets (e.g., kinases, GPCRs, ion channels).
Q3: I am observing unexpected phenotypes in my cellular model after treatment with this compound. How can I begin to investigate potential off-target effects?
Observing unexpected cellular phenotypes is a common challenge in preclinical drug evaluation. Here is a logical workflow to start investigating potential off-target effects:
Caption: Troubleshooting workflow for unexpected phenotypes.
Troubleshooting Guides
Issue 1: Variability in Experimental Results with this compound
| Possible Cause | Troubleshooting Step |
| Compound Stability | Ensure fresh dilutions of this compound are made for each experiment from a validated stock solution. Assess compound stability in your specific cell culture medium over the time course of the experiment. |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., STR profiling) to rule out contamination or genetic drift. |
| Assay Conditions | Optimize and standardize all assay parameters, including cell density, incubation times, and reagent concentrations. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency
| Possible Cause | Troubleshooting Step |
| Cellular Permeability | Evaluate the cell permeability of this compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
| Efflux Pump Activity | Test for involvement of drug efflux pumps (e.g., P-glycoprotein) by co-incubating with known efflux pump inhibitors. |
| Cellular Metabolism | Investigate the metabolic stability of this compound in the specific cellular model being used. |
Methodologies for Assessing Off-Target Effects
Should the target of this compound become known, or if researchers wish to proactively screen for off-targets, the following experimental protocols are standard in the field.
Kinase Selectivity Profiling (Example: KINOMEscan™)
This is a competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.
Experimental Workflow:
Caption: Workflow for KINOMEscan™ profiling.
Data Interpretation: The output is typically a list of kinases that bind to the compound with a corresponding dissociation constant (Kd). A lower Kd value indicates a stronger interaction. Significant binding to kinases other than the intended target would be classified as off-target effects.
| Kinase | Kd (nM) | Interpretation |
| Target Kinase | 10 | On-target |
| Off-Target Kinase 1 | 50 | Potential off-target |
| Off-Target Kinase 2 | >10,000 | No significant binding |
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement in a cellular environment by measuring changes in the thermal stability of proteins upon ligand binding.
Experimental Protocol:
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Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
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Protein Precipitation: Centrifuge to separate precipitated proteins from the soluble fraction.
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Detection: Analyze the soluble fraction for the presence of the target protein and potential off-targets using techniques like Western blotting or mass spectrometry.
Expected Outcome: Binding of this compound to a protein should increase its thermal stability, resulting in more of that protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Caption: Principle of the Cellular Thermal Shift Assay.
Data Summary Table (Hypothetical):
| Protein | Treatment | T_agg (°C) | Shift (ΔT_agg) | Interpretation |
| Target Protein | Vehicle | 48 | - | - |
| Target Protein | This compound | 55 | +7 | On-target engagement |
| Off-Target X | Vehicle | 52 | - | - |
| Off-Target X | This compound | 56 | +4 | Potential off-target engagement |
This technical support guide provides a framework for researchers to approach the investigation of potential off-target effects of this compound in cellular models. As more data becomes publicly available, this resource will be updated with specific protocols and findings related to this compound.
How to improve the bioavailability of DDO-3055 in research
Technical Support Center: DDO-3055
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of the investigational compound this compound. The content is designed to address common experimental challenges through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during preclinical in vivo experiments with this compound, providing potential causes and actionable solutions.
Problem 1: Low or undetectable plasma concentrations of this compound after oral administration in animal models.
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Potential Cause: Poor aqueous solubility of this compound is limiting its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Another possibility is extensive first-pass metabolism.
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Suggested Solution:
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Verify Compound Solubility: First, confirm the solubility of your this compound batch in aqueous buffers (see Table 1). Low solubility is the most common barrier for BCS Class II compounds.
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Optimize Formulation Vehicle: A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) may be insufficient. Consider formulating this compound in a vehicle designed to enhance solubility. Options include using co-solvents, surfactants, or lipids. A common starting point for preclinical studies is a vehicle containing a mixture of PEG 400 and Tween 80.
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Reduce Particle Size: The dissolution rate of a compound is proportional to its surface area. If using a suspension, reducing the particle size of this compound through techniques like micronization or nanomilling can significantly improve its dissolution and subsequent absorption.
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Evaluate In Vitro Permeability: Confirm that the compound is capable of crossing the intestinal epithelium by performing a Caco-2 permeability assay (see Experimental Protocols). High permeability is a characteristic of BCS Class II drugs.
-
Problem 2: High variability in plasma exposure (AUC, Cmax) between animals in the same dosing group.
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Potential Cause: This can result from inconsistent dosing, physiological differences between animals, or instability of the formulation.
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Suggested Solution:
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Ensure Formulation Homogeneity: If you are using a suspension, it is critical that the formulation is uniformly mixed before drawing each dose. Inadequate suspension can lead to animals receiving different effective doses.
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Standardize Dosing Technique and Conditions: Ensure that the oral gavage technique is consistent across all animals. Furthermore, standardize the fasting state of the animals before dosing, as the presence of food can significantly, and variably, impact the absorption of lipophilic compounds.
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Check Formulation Stability: Observe your dosing formulation over the duration of the experiment. The compound should not precipitate or crash out of solution/suspension. If it does, the formulation is not viable and needs to be optimized, for example, by creating a more stable amorphous solid dispersion or a lipid-based system.
-
Problem 3: In vivo efficacy is lower than expected based on in vitro IC50/EC50 values, despite achieving measurable plasma concentrations.
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Potential Cause: The total plasma concentration may not accurately reflect the biologically active (unbound) fraction of the drug. High plasma protein binding can limit the amount of this compound available to reach the target tissue.
-
Suggested Solution:
-
Determine Plasma Protein Binding: Perform an in vitro plasma protein binding assay. If this compound is highly bound (>99%), the free concentration may be insufficient to exert the desired pharmacological effect.
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Correlate Exposure with Pharmacodynamics: Measure a relevant pharmacodynamic (PD) biomarker in your animal model and correlate its modulation with the plasma exposure of this compound. This helps establish a clearer relationship between exposure and response.
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Consider Advanced Formulations: If low free-drug concentration is the issue, advanced formulations like lipid-based drug delivery systems (LBDDS) can sometimes alter drug distribution and improve target site exposure.
-
Below is a decision tree to guide the troubleshooting process for low in vivo exposure.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a small molecule inhibitor with properties characteristic of a Biopharmaceutics Classification System (BCS) Class II compound. This means it has high membrane permeability but low aqueous solubility. These properties present a challenge for oral bioavailability, as dissolution is the rate-limiting step for absorption. See Table 1 for a summary of its properties.
Q2: Which formulation strategies are recommended for improving the oral bioavailability of this compound in preclinical research?
A2: Several strategies are effective for BCS Class II compounds like this compound. The choice depends on the required dose and experimental context.
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Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix (e.g., PVP, HPMC-AS) prevents crystallization and can significantly increase its aqueous solubility and dissolution rate. This is a robust method for achieving higher exposure.
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Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like the GI tract), they form fine emulsions, which can enhance drug solubilization and absorption.
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.
Q3: What is the hypothetical mechanism of action for this compound?
A3: For the purpose of this guide, this compound is hypothesized to be an inhibitor of the intracellular kinase, MAP2K7, a key component of the JNK signaling pathway. By inhibiting MAP2K7, this compound blocks the downstream phosphorylation of JNK, which in turn regulates transcription factors involved in inflammatory responses and apoptosis.
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Parameter | Value | Implication for Bioavailability |
|---|---|---|
| Molecular Weight | 452.5 g/mol | Suitable for oral absorption. |
| LogP | 4.2 | High lipophilicity, suggests poor aqueous solubility
Addressing inconsistent results with DDO-3055
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results that may be encountered during experiments with DDO-3055.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell-based assay results between replicate wells. What are the common causes and solutions?
High variability between replicate wells is a frequent issue in cell-based assays and can often be traced back to procedural inconsistencies. Key factors to consider include:
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Inconsistent Cell Seeding: Ensure the cell suspension is thoroughly mixed before and during plating to prevent cells from settling. Using a multichannel pipette can aid in consistent dispensing, but it's crucial to ensure all tips dispense equal volumes. To allow for even cell distribution, let the plate sit at room temperature on a level surface for 15-20 minutes before incubation.[1]
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Pipetting Errors: Regular calibration of pipettes is essential for accuracy. Always use the appropriate pipette for the volume being dispensed and pre-wet the pipette tips before aspirating reagents. A slow and consistent pipetting technique, with the tip submerged to the correct depth, will improve reproducibility.[1]
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Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature gradients, leading to the "edge effect."[1] To mitigate this, it is best practice to avoid using the outer wells for experimental samples. Instead, fill these wells with sterile water, media, or phosphate-buffered saline (PBS) to create a humidity barrier.[1]
Q2: Our dose-response curves for this compound are not consistent from one experiment to the next. What could be the reason?
Inconsistent dose-response curves can stem from a variety of factors related to both the experimental setup and the reagents themselves:
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Cell Passage Number: Cell lines can undergo phenotypic and genotypic changes with increasing passage numbers.[1] These changes can alter growth rates, morphology, and responses to stimuli, leading to inconsistent assay results.[1] It is recommended to use cells within a defined, low passage number range and to establish a master and working cell bank system.[1]
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Reagent Preparation and Storage: Ensure that this compound and other critical reagents are prepared fresh from stock solutions for each experiment. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles. Check the expiration dates of all reagents.[1]
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Incubation Times: Incorrect or inconsistent incubation times for cell treatment and reagent addition can significantly impact results. Optimize these times for your specific cell line and assay.[1]
Q3: We are observing a high background signal in our fluorescence-based assay with this compound. How can we reduce it?
High background can mask the true signal from your assay. Here are some common causes and solutions:
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Autofluorescence: Test compounds or even the cells themselves can exhibit autofluorescence.[1] This can be checked by measuring the fluorescence of wells containing cells and the compound separately at the excitation and emission wavelengths used in your assay.
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Non-specific Antibody Binding: If using an antibody-based detection method, non-specific binding can be a major source of high background. Titrate the primary and secondary antibody concentrations to find the lowest concentration that provides a specific signal. Including an isotype control is also crucial.[1]
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Media Components: Common media supplements like fetal bovine serum and phenol red can contribute to background fluorescence. Consider using microscopy-optimized media or performing the final measurement in a buffer like PBS.[2]
Troubleshooting Guide: Inconsistent IC50 Values for this compound in a Cell Viability Assay
This guide provides a structured approach to troubleshooting inconsistent IC50 values when assessing the effect of this compound on cell viability.
Potential Sources of Error and Their Impact
| Potential Cause | Observed Effect on IC50 | Recommended Action |
| Cell Seeding Density | Higher density may increase apparent IC50 due to a larger cell population. Lower density may decrease it. | Perform a cell titration experiment to determine the optimal seeding density where cells are in the logarithmic growth phase throughout the experiment.[1] |
| This compound Stock Solution Degradation | Increased IC50 values over time. | Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. |
| Inconsistent Incubation Time | Shorter incubation may lead to a higher IC50; longer incubation may lead to a lower IC50. | Optimize and strictly adhere to the incubation time for this compound treatment.[1] |
| Mycoplasma Contamination | Unpredictable effects on cell health and response to treatment, leading to high variability. | Regularly test cell cultures for mycoplasma contamination using a reliable method like PCR.[1] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard MTT assay to determine the IC50 of this compound.
-
Cell Seeding:
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Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
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Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for systematically troubleshooting inconsistent experimental results.
Hypothetical Signaling Pathway for this compound
References
DDO-3055 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of DDO-3055. As specific stability data for this compound is not publicly available, this guide is based on general best practices for the handling and storage of small molecule drug candidates.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
A: Upon receipt, solid this compound should be stored under controlled conditions to ensure its stability. For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C.[1] For shorter durations, storage at 2°C to 8°C in a desiccator is acceptable. Always refer to the product's certificate of analysis for any specific storage recommendations.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A: To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Use a suitable solvent, such as DMSO, to dissolve the compound. For small quantities (≤10 mg), the solvent can be added directly to the vial.[1] For larger amounts, it is advisable to weigh out the desired quantity in a separate, clean vial.[1] Ensure the compound is fully dissolved by vortexing or brief sonication.
Q3: How should I store stock solutions of this compound?
A: Stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -20°C or, for longer-term storage, at -80°C.[1] It is recommended to use prepared stock solutions within one month when stored at -20°C.[1]
Q4: Is this compound sensitive to light?
A: Many small molecule compounds are sensitive to light. While specific data for this compound is unavailable, it is a best practice to protect it from light exposure.[2][3] Store both the solid compound and its solutions in amber vials or wrap the vials in aluminum foil.[2] Perform all handling procedures in a subdued light environment whenever possible.
Q5: What are the signs of this compound degradation?
A: Visual indicators of degradation can include a change in color or the appearance of precipitate in solutions. For the solid form, clumping or a change in texture may indicate moisture absorption. However, chemical degradation may not always be visually apparent. If degradation is suspected, it is recommended to use analytical methods such as HPLC to assess the purity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Incorrect solvent selection or insufficient mixing. | Consult the technical data sheet for recommended solvents. Ensure the compound and solvent are at room temperature. Use vortexing or sonication to aid dissolution. |
| Precipitate Forms in Stock Solution During Storage | The solution may be supersaturated, or the storage temperature is too high. | Warm the solution gently in a water bath to redissolve the precipitate. If the issue persists, consider preparing a lower concentration stock solution. Ensure storage at the recommended temperature (-20°C or -80°C). |
| Inconsistent Experimental Results | Potential degradation of this compound due to improper storage or handling. | Prepare fresh stock solutions from solid material. Avoid repeated freeze-thaw cycles by using single-use aliquots.[1] Verify the accuracy of the concentration of the stock solution. |
| Loss of Compound Activity | Degradation of the compound. | Always follow recommended storage and handling procedures. Protect from light and moisture. Use freshly prepared working solutions for experiments. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Remove the vial of solid this compound from storage and allow it to equilibrate to room temperature for at least 20 minutes.
-
Wipe the exterior of the vial with 70% ethanol.
-
In a sterile environment (e.g., a laminar flow hood), carefully open the vial.
-
Add the appropriate volume of a recommended solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Tightly cap the vial and vortex until the solid is completely dissolved. Brief sonication in a water bath can be used if necessary.
-
Aliquot the stock solution into sterile, light-protected, single-use vials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent used.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Stability Assessment Workflow
A general workflow for assessing the stability of a small molecule like this compound involves subjecting the compound to various stress conditions and analyzing its purity over time.
Caption: General workflow for assessing the stability of a small molecule compound.
This compound Handling and Solution Preparation Workflow
The following diagram outlines the recommended workflow for handling solid this compound and preparing working solutions for experiments.
References
Technical Support Center: DDO-3055 Treatment Protocols for Long-Term Studies
Disclaimer: The following information is based on the presumed mechanism of DDO-3055 as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor, inferred from its clinical trial indication for anemia in chronic kidney disease. As of November 2025, specific preclinical data for this compound is not publicly available. Therefore, this guide provides general protocols and troubleshooting advice applicable to the HIF-PHI inhibitor class. Researchers should optimize these protocols for their specific experimental systems.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining long-term study protocols involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Based on its clinical application, this compound is presumed to be a HIF-prolyl hydroxylase inhibitor (HIF-PHI). These small molecules block the activity of prolyl hydroxylase domain (PHD) enzymes. This inhibition prevents the degradation of Hypoxia-Inducible Factor-alpha (HIF-α), allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO).
Q2: How can I confirm that this compound is activating the HIF pathway in my cellular model?
A2: The primary method to confirm HIF pathway activation is to measure the stabilization of the HIF-1α protein, which is rapidly degraded under normal oxygen conditions. This is typically assessed by Western blot. Downstream functional effects, such as the upregulation of EPO mRNA, can be quantified using RT-qPCR.
Q3: What are the critical considerations for sample preparation when analyzing HIF-1α levels?
A3: HIF-1α has a very short half-life in the presence of oxygen. Therefore, it is crucial to lyse cells quickly and keep samples on ice throughout the preparation process. For Western blotting, direct lysis in Laemmli buffer is recommended. Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts will enrich the protein and improve detection.[1]
Q4: I am not observing a consistent increase in HIF-1α after this compound treatment. What could be the issue?
A4: Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common problems include suboptimal this compound concentration, incorrect timing of sample collection, and issues with the Western blot protocol for the sensitive detection of HIF-1α.
Q5: Are there any known off-target effects or toxicities associated with long-term HIF-PHI treatment?
A5: Long-term studies with other HIF-PHI inhibitors have raised considerations about potential off-target effects. These may include alterations in iron metabolism, and in some clinical contexts, an increased risk of thromboembolic events has been noted.[2][3] Researchers should consider including assessments of iron homeostasis markers and be aware of potential vascular changes in long-term in vivo studies.
Troubleshooting Guides
Problem 1: Inconsistent or No HIF-1α Stabilization Observed by Western Blot
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for HIF-1α stabilization in your specific cell line. Based on other HIF-PHI inhibitors, a starting range of 1-50 µM is suggested. |
| Incorrect Timing of Sample Collection | The kinetics of HIF-1α stabilization can vary. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the peak time for HIF-1α accumulation after this compound treatment. |
| Rapid Degradation of HIF-1α During Sample Preparation | Minimize the time between cell harvesting and lysis. Lyse cells directly in pre-chilled Laemmli buffer containing protease and phosphatase inhibitors. Keep samples on ice at all times. |
| Low Abundance of HIF-1α in Whole-Cell Lysates | Prepare nuclear extracts to enrich for stabilized, active HIF-1α. Specific kits are commercially available for this purpose. |
| Inefficient Western Blot Transfer | HIF-1α is a relatively large protein (~120 kDa). Optimize your Western blot transfer conditions for high molecular weight proteins. This may include using a lower percentage gel, a wet transfer system, and extending the transfer time. |
| Low Antibody Affinity or Incorrect Dilution | Use a well-validated antibody for HIF-1α. Titrate the primary antibody to determine the optimal dilution for your experimental setup. |
Problem 2: Lack of Downstream Gene Upregulation (e.g., EPO) Despite HIF-1α Stabilization
| Potential Cause | Recommended Solution |
| Cell Line Specificity | Not all cell lines are capable of producing EPO. Ensure you are using a relevant cell model, such as renal carcinoma cells (e.g., 786-O) or hepatoma cells (e.g., HepG2), which are known to produce EPO in response to HIF stabilization. |
| Insufficient Treatment Duration | While HIF-1α stabilization can be rapid, the transcription and translation of downstream target genes take longer. Extend the treatment duration with this compound (e.g., 24-48 hours) before assessing mRNA or protein levels of target genes. |
| Issues with RT-qPCR Assay | Verify the efficiency and specificity of your primers for EPO and your chosen housekeeping gene. Run appropriate controls, including a no-reverse transcriptase control, to check for genomic DNA contamination. |
Quantitative Data Summary
The following tables provide representative data for the HIF-PHI inhibitor class. These values should be used as a general guide, and the specific activity of this compound must be determined experimentally.
Table 1: Representative In Vitro Activity of HIF-PHI Inhibitors
| Parameter | Typical Range | Assay Type |
| PHD2 IC50 | 0.1 - 5 µM | Enzymatic Assay |
| HIF-1α Stabilization EC50 | 1 - 25 µM | Cell-Based Assay (e.g., Western Blot, ELISA) |
| EPO mRNA Upregulation | 2 to 10-fold increase | RT-qPCR in relevant cell lines |
Experimental Protocols
Protocol 1: Western Blot for HIF-1α Stabilization
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Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for the desired time points.
-
Nuclear Extraction (Recommended):
-
Wash cells with ice-cold PBS.
-
Scrape cells in a hypotonic buffer and incubate on ice.
-
Lyse the cell membrane using a detergent (e.g., IGEPAL CA-630).
-
Centrifuge to pellet the nuclei.
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Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with periodic vortexing.
-
Centrifuge at high speed to pellet debris and collect the supernatant containing nuclear proteins.
-
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Denature 20-40 µg of nuclear protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane using a wet transfer system.
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: RT-qPCR for EPO Gene Expression
-
Cell Treatment and RNA Extraction:
-
Treat EPO-producing cells (e.g., HepG2) with the determined optimal concentration of this compound for 24-48 hours.
-
Wash cells with PBS and lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate).
-
Extract total RNA using a silica-column-based kit or phenol-chloroform extraction.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for EPO and a stable housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
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Analyze the data using the ΔΔCt method to determine the fold change in EPO gene expression relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: this compound's presumed mechanism of action via HIF-1α stabilization.
Caption: Workflow for assessing this compound's effect on HIF-1α and EPO expression.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential cytotoxicity of DDO-3055 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity associated with DDO-3055 in experimental settings. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with this compound. What are the initial troubleshooting steps?
A1: When encountering unexpected cytotoxicity with this compound, it is crucial to systematically assess your experimental setup. Here are the initial steps:
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock. Impurities or degradation products can contribute to cytotoxicity.
-
Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to identify the optimal concentration and duration of this compound treatment that achieves the desired biological effect with minimal cytotoxicity.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Consider testing this compound on a panel of cell lines to understand its cytotoxic profile.
-
Control for Vehicle Effects: Ensure that the vehicle (e.g., DMSO) used to dissolve this compound is not contributing to the observed cytotoxicity by including a vehicle-only control group.
Q2: How can we quantitatively assess the cytotoxicity of this compound?
A2: Several quantitative assays can be employed to measure the cytotoxic effects of this compound. The choice of assay depends on the suspected mechanism of cell death. A multi-assay approach is often recommended for a comprehensive understanding.
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Membrane Integrity Assays: These assays detect the leakage of intracellular components into the culture medium, indicating compromised cell membrane integrity, a hallmark of necrosis.[1][2] The Lactate Dehydrogenase (LDH) assay is a common example.[1][3]
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Metabolic Viability Assays: These colorimetric or fluorometric assays, such as the MTT or resazurin assay, measure the metabolic activity of viable cells.[4] A reduction in metabolic activity can indicate cytotoxicity.
-
Apoptosis Assays: If you suspect this compound induces programmed cell death (apoptosis), you can use assays that detect key markers like caspase activation, Annexin V staining, or DNA fragmentation.
-
Real-Time Cytotoxicity Assays: These assays allow for the continuous monitoring of cell death over time, providing kinetic data on the cytotoxic effects of this compound.
Q3: What are some general strategies to mitigate the cytotoxicity of this compound in our experiments?
A3: Mitigating cytotoxicity often involves optimizing experimental parameters and considering co-treatments.
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Dose Reduction: The most straightforward approach is to lower the concentration of this compound to a non-toxic level while still observing the desired biological effect.
-
Reduced Exposure Time: Shortening the duration of treatment can minimize cumulative toxic effects.
-
Co-treatment with Cytoprotective Agents: Depending on the mechanism of toxicity, co-administration of antioxidants (e.g., N-acetylcysteine) or other cytoprotective agents may reduce cell death.
-
Use of Serum-Containing Medium: For in vitro studies, ensuring the presence of serum in the culture medium can sometimes mitigate cytotoxicity due to protein binding of the compound.
-
Advanced Drug Delivery Systems: For in vivo studies, encapsulating this compound in nanoparticles or liposomes can potentially reduce systemic toxicity by targeting the compound to the desired site of action.[5]
Troubleshooting Guides
Guide 1: High Background Cytotoxicity in Control Groups
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Vehicle (e.g., DMSO) Toxicity | Decrease the final concentration of the vehicle in the culture medium to ≤0.1%. Include a vehicle-only control. | Reduced cytotoxicity in the control group, isolating the effect of this compound. |
| Contamination (Mycoplasma, Bacteria, Fungi) | Regularly test cell cultures for contamination. Discard contaminated stocks and use fresh, certified cells. | Elimination of non-specific cell death, leading to more reliable data. |
| Poor Cell Health | Ensure optimal cell culture conditions (e.g., proper CO2 levels, humidity, media formulation). Do not use cells that are over-confluent. | Healthier cell monolayers, leading to more consistent and reproducible results. |
Guide 2: Inconsistent Cytotoxicity Results Across Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent this compound Stock Preparation | Prepare a large, single batch of this compound stock solution. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. | Improved reproducibility of the cytotoxic effect. |
| Variability in Cell Seeding Density | Standardize the cell seeding density for all experiments. Ensure even cell distribution in multi-well plates. | Reduced well-to-well and plate-to-plate variability. |
| Assay Timing and Procedure | Strictly adhere to the incubation times and procedural steps outlined in the cytotoxicity assay protocol. | More consistent and reliable quantitative data. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Assessing Membrane Integrity using the LDH Assay
-
Experimental Setup: Seed cells and treat with this compound as described in the MTT protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
Visualizations
Signaling Pathways
The following diagrams illustrate hypothetical signaling pathways that could be involved in drug-induced cytotoxicity. Investigating these pathways may provide insights into the mechanism of this compound's potential cytotoxic effects.
Caption: Hypothetical intrinsic apoptosis pathway potentially induced by this compound.
Caption: Hypothetical extrinsic apoptosis pathway potentially induced by this compound.
Experimental Workflow
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 5. dovepress.com [dovepress.com]
Validation & Comparative
A Comparative Guide to HIF-PH Inhibitors for Renal Anemia: Benchmarking the Next Wave of Erythropoiesis-Stimulating Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for anemia associated with chronic kidney disease (CKD) is undergoing a significant transformation with the emergence of oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors. These agents offer a novel mechanism of action distinct from traditional erythropoiesis-stimulating agents (ESAs). This guide provides a comparative overview of the efficacy of several late-stage and approved HIF-PH inhibitors, offering a benchmark for the evaluation of new chemical entities in this class, such as DDO-3055.
Note on this compound: this compound is an investigational oral PHD2 inhibitor currently in early-phase clinical development for the treatment of anemia associated with chronic kidney disease. As of the latest available information, no public efficacy or safety data from completed Phase 2 or 3 trials are available. Therefore, a direct comparison of this compound with other HIF-PH inhibitors is not yet possible. The information presented below on established HIF-PH inhibitors serves as a reference for the expected therapeutic profile and clinical trial design for new agents in this class.
Mechanism of Action: The HIF Pathway
HIF-PH inhibitors work by stabilizing the hypoxia-inducible factor (HIF), a transcription factor that is usually degraded under normal oxygen conditions. This degradation is mediated by prolyl hydroxylase domain (PHD) enzymes. By inhibiting PHDs, these drugs mimic a state of hypoxia, leading to the stabilization and accumulation of HIF-α. HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes. This cascade of events upregulates the expression of genes involved in erythropoiesis, including erythropoietin (EPO) and genes related to iron absorption, transport, and utilization.
Efficacy of HIF-PH Inhibitors: A Comparative Summary
The following tables summarize the efficacy of several key HIF-PH inhibitors from their Phase 3 clinical trial programs in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients. The primary efficacy endpoint in these trials was typically the mean change in hemoglobin (Hb) from baseline.
Table 1: Efficacy in Non-Dialysis-Dependent (NDD-CKD) Patients
| Drug | Trial(s) | Baseline Hb (g/dL) | Mean Hb Change from Baseline (Drug) | Mean Hb Change from Baseline (Comparator) | Comparator |
| Roxadustat | OLYMPUS[1][2][3][4] | ~8.9 | +1.75 g/dL | +0.40 g/dL | Placebo |
| DOLOMITES[5] | ~9.6 | Maintained Hb ~11 g/dL | Maintained Hb ~11 g/dL | Darbepoetin alfa | |
| Daprodustat | ASCEND-ND[1][6][7] | ~9.6 | Maintained Hb 10-11.5 g/dL | Maintained Hb 10-11.5 g/dL | Darbepoetin alfa |
| Vadadustat | PRO2TECT[8] | ~9.5 | Non-inferior to comparator | Non-inferior to Vadadustat | Darbepoetin alfa |
| Molidustat | MIYABI ND-C[9][10][11] | ~9.9 | Maintained Hb 11-13 g/dL | Maintained Hb 11-13 g/dL | Darbepoetin alfa |
| Enarodustat | SYMPHONY ND[12][13][14] | ~10.0 | Maintained Hb 10-12 g/dL | Maintained Hb 10-12 g/dL | Darbepoetin alfa |
Table 2: Efficacy in Dialysis-Dependent (DD-CKD) Patients
| Drug | Trial(s) | Baseline Hb (g/dL) | Mean Hb Change from Baseline (Drug) | Mean Hb Change from Baseline (Comparator) | Comparator |
| Roxadustat | ROCKIES[1][2][3][4] | ~9.8 | +0.77 g/dL | +0.68 g/dL | Epoetin alfa |
| HIMALAYAS[15] | ~8.4 | +2.6 g/dL | +2.4 g/dL | Epoetin alfa | |
| Daprodustat | ASCEND-D[1][6][7][16] | ~10.4 | Maintained Hb 10-11.5 g/dL | Maintained Hb 10-11.5 g/dL | Epoetin/Darbepoetin alfa |
| Vadadustat | INNO2VATE[5][17] | ~9.9 | Non-inferior to comparator | Non-inferior to Vadadustat | Darbepoetin alfa |
| Molidustat | MIYABI HD-M[17] | ~11.3 | Maintained Hb 11-13 g/dL | Maintained Hb 11-13 g/dL | Darbepoetin alfa |
| Enarodustat | SYMPHONY HD[8][18] | ~10.8 | Maintained Hb 10-12 g/dL | Maintained Hb 10-12 g/dL | Darbepoetin alfa |
Experimental Protocols: A Synthesized Overview of Phase 3 Trials
The Phase 3 clinical trials for HIF-PH inhibitors generally follow a similar design to establish efficacy and safety against a placebo or an active comparator (an ESA). Below is a synthesized protocol based on the designs of the aforementioned trials.
Typical Phase 3 Trial Design for a HIF-PH Inhibitor
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Study Design: Randomized, open-label (for active-controlled trials) or double-blind (for placebo-controlled trials), active- or placebo-controlled, parallel-group, multicenter study.
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Patient Population: Adult patients with anemia secondary to CKD, stratified into non-dialysis-dependent (NDD) and dialysis-dependent (DD) cohorts.
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Key Inclusion Criteria:
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Age ≥ 18 years.
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Diagnosis of CKD (Stage 3, 4, or 5 for NDD; on stable hemodialysis or peritoneal dialysis for DD).
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Screening hemoglobin (Hb) level within a specified range (e.g., 8.0 to 11.0 g/dL).
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Adequate iron stores (e.g., serum ferritin ≥100 ng/mL and transferrin saturation ≥20%).
-
-
Key Exclusion Criteria:
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History of pure red cell aplasia.
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Active malignancy.
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Uncontrolled hypertension.
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Recent major cardiovascular event (e.g., myocardial infarction, stroke).
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Known hypersensitivity to ESAs (in active-controlled trials).
-
-
Treatment:
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Investigational Arm: Oral HIF-PH inhibitor administered daily or three times a week. The starting dose is often based on body weight or prior ESA dose, with subsequent dose adjustments to maintain Hb within a target range (e.g., 10.0 to 12.0 g/dL).
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Comparator Arm: Placebo or an active comparator such as epoetin alfa or darbepoetin alfa, administered via subcutaneous or intravenous injection according to the standard of care.
-
-
Primary Efficacy Endpoint:
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Mean change in hemoglobin from baseline to a prespecified evaluation period (e.g., weeks 28-52).
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For active-controlled trials, the primary endpoint is often non-inferiority to the comparator.
-
-
Secondary Efficacy Endpoints:
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Proportion of patients achieving a prespecified hemoglobin response.
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Change in iron metabolism parameters (ferritin, TSAT, hepcidin).
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Time to first use of rescue therapy (e.g., red blood cell transfusion).
-
-
Safety Endpoints:
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Incidence of treatment-emergent adverse events (TEAEs).
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Major adverse cardiovascular events (MACE), a composite of all-cause mortality, non-fatal myocardial infarction, and non-fatal stroke.
-
Conclusion
The class of HIF-PH inhibitors has demonstrated robust efficacy in increasing and maintaining hemoglobin levels in patients with anemia of CKD, as evidenced by the extensive Phase 3 data for roxadustat, daprodustat, vadadustat, molidustat, and enarodustat. These oral agents have consistently shown non-inferiority to ESAs, the current standard of care. As a new entrant, this compound will be evaluated against these established benchmarks. The detailed experimental protocols and efficacy data presented in this guide provide a framework for researchers and drug development professionals to assess the potential of this compound and other emerging HIF-PH inhibitors in this evolving therapeutic area. Future head-to-head comparative studies will be crucial in delineating the specific advantages and disadvantages of each agent within this promising new class of drugs.
References
- 1. techtarget.com [techtarget.com]
- 2. hospitalhealthcare.com [hospitalhealthcare.com]
- 3. hcplive.com [hcplive.com]
- 4. Roxadustat significantly increased haemoglobin levels for chronic kidney disease patients with anaemia in Phase III OLYMPUS and ROCKIES trials [astrazeneca.com]
- 5. academic.oup.com [academic.oup.com]
- 6. hcplive.com [hcplive.com]
- 7. GSK announces positive Phase III efficacy and safety data for daprodustat in patients with anaemia due to chronic kidney disease [prnewswire.com]
- 8. A Phase 3 Study of Enarodustat (JTZ-951) in Japanese Hemodialysis Patients for Treatment of Anemia in Chronic Kidney Disease: SYMPHONY HD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molidustat for the treatment of renal anaemia in patients with non-dialysis-dependent chronic kidney disease: design and rationale of two phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
- 11. karger.com [karger.com]
- 12. A Phase 3 Study of Enarodustat in Anemic Patients with CKD not Requiring Dialysis: The SYMPHONY ND Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Phase 3 Study of Enarodustat in Anemic Patients with CKD not Requiring Dialysis: The SYMPHONY ND Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. investor.fibrogen.com [investor.fibrogen.com]
- 16. Study design and baseline characteristics of patients on dialysis in the ASCEND-D trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molidustat for the treatment of renal anaemia in patients with dialysis-dependent chronic kidney disease: design and rationale of three phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
DDO-3055 in Anemia: A Comparative Analysis of a Novel Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug DDO-3055 with existing and emerging therapies for anemia, particularly in the context of chronic kidney disease (CKD). While the precise therapeutic target of this compound, developed by Jiangsu Hengrui Medicine Co., Ltd., is not explicitly disclosed in publicly available clinical trial information, its development as an oral tablet for anemia in CKD patients strongly suggests it belongs to the class of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. This guide will proceed under this well-supported hypothesis, offering a detailed validation of this therapeutic target and comparing its performance with alternative treatments.
Unveiling the Therapeutic Target of this compound: The HIF Pathway
Anemia of chronic disease is often characterized by inadequate production of erythropoietin (EPO) and dysregulated iron metabolism. The hypoxia-inducible factor (HIF) pathway is a critical regulator of the body's response to low oxygen levels and plays a central role in stimulating red blood cell production.
HIF-PH inhibitors represent a novel class of oral drugs that work by stabilizing HIF-α, a key protein that is normally degraded under normal oxygen conditions. By inhibiting the prolyl hydroxylase enzymes that mark HIF-α for degradation, these drugs allow HIF-α to accumulate and activate the transcription of genes involved in erythropoiesis. This leads to increased endogenous production of EPO and improved iron absorption and utilization.[1][2]
Signaling Pathway of HIF-PH Inhibition
Caption: Mechanism of HIF-PH Inhibition by this compound.
Comparative Analysis: this compound vs. Alternative Therapies
The primary alternatives to HIF-PH inhibitors like this compound are Erythropoiesis-Stimulating Agents (ESAs). The following tables summarize the key differences and available data.
Table 1: Comparison of Therapeutic Agents for Anemia in CKD
| Feature | This compound (presumed HIF-PH Inhibitor) | Erythropoiesis-Stimulating Agents (ESAs) (e.g., Epoetin alfa, Darbepoetin alfa) |
| Therapeutic Target | Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) | Erythropoietin Receptor (EPOR) |
| Mechanism of Action | Stabilizes HIF-α, leading to endogenous EPO production and improved iron metabolism.[1][2] | Directly stimulates the erythropoietin receptor to promote red blood cell production. |
| Administration | Oral | Subcutaneous or Intravenous Injection |
| EPO Levels | Induces physiological levels of EPO. | Results in supraphysiological levels of EPO. |
| Effect on Iron | Improves iron absorption and mobilization.[2] | Often requires intravenous iron supplementation. |
| Clinical Trials | Phase I trials are evaluating safety, tolerability, and pharmacokinetics in healthy subjects and non-dialysis CKD patients (NCT04470063, NCT04775615).[3][4] | Extensively studied in numerous Phase III and IV trials for various types of anemia. |
Table 2: Quantitative Data from Clinical Studies of HIF-PH Inhibitors
While specific data for this compound is not yet public, data from other HIF-PH inhibitors in clinical development provide a benchmark for expected efficacy.
| Drug | Study Population | Key Efficacy Endpoint | Results | Reference |
| Roxadustat (FG-4592) | Non-dialysis-dependent CKD | Hemoglobin (Hb) increase ≥1 g/dL from baseline | 87.1% in the high-dose cohort vs. 23.3% in placebo (P < 0.0001). | [5] |
| Daprodustat | CKD patients (Stages 3-5, not on dialysis) | Maintenance of target hemoglobin (9-11.5 g/dL) | Effectively maintained target hemoglobin over 24 weeks. | [6] |
| Molidustat | Non-dialysis CKD | Comparison of treatment satisfaction vs. darbepoetin alfa | Enhanced treatment satisfaction, with non-significant differences in global satisfaction scores. | [7] |
Experimental Protocols for Target Validation
The validation of a HIF-PH inhibitor's therapeutic target involves a series of preclinical and clinical experiments.
Experimental Workflow for HIF-PH Inhibitor Validation
Caption: Workflow for validating a HIF-PH inhibitor.
Key Experimental Methodologies
-
In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay:
-
Objective: To determine the direct inhibitory activity of the compound on the target enzyme.
-
Protocol: Recombinant human PHD2 is incubated with a peptide substrate corresponding to the hydroxylation site of HIF-1α, the test compound (this compound), and co-factors (Fe(II), 2-oxoglutarate, ascorbate). The formation of the hydroxylated peptide product is measured, typically using mass spectrometry or a fluorescence-based method. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated.
-
-
Cell-Based HIF-α Stabilization and EPO Gene Expression Assay:
-
Objective: To confirm that the compound stabilizes HIF-α and induces the expression of target genes in a cellular context.
-
Protocol: A human cell line, such as a hepatocarcinoma cell line (e.g., HepG2) or a renal cell line, is treated with varying concentrations of the test compound. HIF-α protein levels are measured by Western blotting. The mRNA levels of HIF target genes, such as EPO and genes involved in iron transport, are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
-
In Vivo Efficacy in Animal Models of Renal Anemia:
-
Objective: To evaluate the erythropoietic effect of the compound in a living organism with a disease model.
-
Protocol: A rodent model of chronic kidney disease is often used, induced surgically (e.g., 5/6 nephrectomy) or chemically. These animals develop anemia. The test compound is administered orally. Blood samples are collected at regular intervals to measure hemoglobin, hematocrit, red blood cell count, and plasma EPO levels. Iron metabolism parameters (serum iron, transferrin saturation, hepcidin) are also assessed.
-
Logical Comparison with Alternatives
The decision to advance a novel therapeutic like this compound is based on a logical comparison of its potential benefits and risks against the established standard of care.
Caption: Comparative logic of this compound vs. ESAs.
Conclusion
Based on the available information and the current landscape of anemia drug development, this compound is very likely a HIF-prolyl hydroxylase inhibitor. This therapeutic approach offers several potential advantages over traditional erythropoiesis-stimulating agents, including oral administration, induction of physiological erythropoietin levels, and improved iron metabolism. The ongoing clinical trials for this compound will be crucial in validating its efficacy and safety profile.[3][4] As more data becomes available from these studies, a more direct and quantitative comparison with other HIF-PH inhibitors and ESAs will be possible, further clarifying the role of this compound in the management of anemia of chronic disease.
References
- 1. Hypoxia-inducible factor prolyl hydroxylase inhibitor in the treatment of anemia in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase 2 studies of oral hypoxia-inducible factor prolyl hydroxylase inhibitor FG-4592 for treatment of anemia in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigational hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHI) for the treatment of anemia associated with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
DDO-3055: A Comparative Analysis of a Novel HIF-PH Inhibitor for Anemia in Chronic Kidney Disease
For Immediate Release
This guide provides a detailed comparative analysis of DDO-3055, a novel hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, with existing therapeutic options for anemia associated with chronic kidney disease (CKD). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying science, comparative efficacy, and safety data to inform research and clinical development decisions.
Introduction to this compound and the HIF-PH Pathway
This compound is an investigational oral HIF-PH inhibitor being developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd. for the treatment of anemia in patients with non-dialysis-dependent CKD.[1] HIF-PH inhibitors represent a novel class of drugs that offer a distinct mechanism of action compared to traditional erythropoiesis-stimulating agents (ESAs).[2]
Under normal oxygen conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their degradation. By inhibiting PHD enzymes, this compound stabilizes HIF-α, allowing it to translocate to the nucleus and induce the transcription of genes involved in erythropoiesis. This mimics the body's natural response to hypoxia, leading to increased endogenous erythropoietin (EPO) production and improved iron metabolism.[2][3][4]
Mechanism of Action: HIF-PH Inhibition
The signaling pathway activated by HIF-PH inhibitors like this compound is a key regulator of oxygen homeostasis and red blood cell production.
Comparative Efficacy and Safety with Existing Anemia Treatments
While clinical trial data specifically for this compound is not yet publicly available, a comparative analysis can be drawn from the extensive phase 3 clinical trial programs of other HIF-PH inhibitors, such as roxadustat, daprodustat, and vadadustat, against ESAs like darbepoetin alfa and epoetin alfa.
Hemoglobin Efficacy
HIF-PH inhibitors have consistently demonstrated non-inferiority to ESAs in achieving and maintaining target hemoglobin levels in patients with anemia of CKD, both in non-dialysis and dialysis-dependent populations.
| Treatment Comparison | Study Population | Key Efficacy Endpoint | Result |
| Roxadustat vs. Darbepoetin Alfa | Hemodialysis Patients | Mean change in hemoglobin from baseline to weeks 18-24 | Non-inferiority met (-0.02 g/dL difference)[5][6] |
| Daprodustat vs. Darbepoetin Alfa | Incident Dialysis Patients | Mean hemoglobin concentration during weeks 28-52 | Non-inferiority met (-0.10 g/dL difference)[7][8] |
| Vadadustat vs. Darbepoetin Alfa | Non-Dialysis-Dependent CKD | Mean change in hemoglobin concentration at weeks 24-36 | Non-inferiority met (0.05 g/dL and -0.01 g/dL difference in two trials)[9] |
| Roxadustat vs. Placebo | Non-Dialysis-Dependent CKD | Hemoglobin response (≥1.0 g/dL increase from baseline or Hb ≥11.0 g/dL) | Roxadustat showed significantly higher response rates[10] |
Iron Metabolism
A key differentiator of HIF-PH inhibitors is their effect on iron metabolism. By reducing hepcidin levels, these agents enhance iron absorption and mobilization, potentially reducing the need for intravenous iron supplementation.[3][11][12]
| Treatment Comparison | Key Iron Metabolism Parameters | Outcome |
| HIF-PH Inhibitors vs. ESAs | Hepcidin | HIF-PH inhibitors significantly reduce hepcidin levels.[11][12] |
| Total Iron-Binding Capacity (TIBC) | HIF-PH inhibitors increase TIBC.[11][12] | |
| Serum Iron | HIF-PH inhibitors tend to increase serum iron levels.[11][12] | |
| Ferritin | HIF-PH inhibitors may lead to a decrease in ferritin levels.[13][14] |
Safety Profile
The safety profiles of HIF-PH inhibitors have been extensively studied, with a focus on cardiovascular and thromboembolic events. Overall, the incidence of adverse events has been generally comparable to ESAs.[15][16]
| Treatment Comparison | Key Safety Outcomes |
| Roxadustat vs. Darbepoetin Alfa | Common adverse events included nasopharyngitis, shunt stenosis, and diarrhea.[6] |
| Daprodustat vs. Darbepoetin Alfa | Similar rates of treatment-emergent adverse events (76% vs. 72%).[8] |
| Vadadustat vs. Darbepoetin Alfa | Did not meet the prespecified non-inferiority margin for cardiovascular safety in non-dialysis-dependent CKD patients.[9] |
| HIF-PH Inhibitors vs. ESAs (Meta-analysis) | No significant differences in mortality or serious adverse events were observed.[1][11] |
Experimental Protocols
The following outlines the methodologies for key experiments cited in the comparative analysis.
Clinical Trial Workflow for Anemia Treatments
Measurement of Hemoglobin Levels
Objective: To determine the concentration of hemoglobin in whole blood as a primary efficacy endpoint.
Methodology:
-
Sample Collection: Venous or capillary blood is collected from participants. For venous samples, an EDTA-coated vacutainer is used. For capillary samples, a finger-prick is performed using a safety lancet.[17]
-
Analysis: Hemoglobin concentration is measured using a validated and calibrated automated hematology analyzer or a point-of-care device such as the HemoCue system.[17][18]
-
Quality Control: Regular calibration and use of quality control materials are performed to ensure the accuracy and precision of the measurements.[19]
-
Data Reporting: Hemoglobin levels are reported in grams per deciliter (g/dL).
Assessment of Iron Metabolism
Objective: To evaluate the effect of the treatment on iron stores and availability.
Methodology:
-
Sample Collection: Serum or plasma samples are collected from participants.
-
Biomarker Analysis: The following key iron status indicators are measured using validated immunoassays or colorimetric assays:[20][21]
-
Serum Ferritin: An indicator of iron stores.
-
Transferrin Saturation (TSAT): Calculated as (serum iron / total iron-binding capacity) x 100%, indicating the amount of iron available for erythropoiesis.
-
Total Iron-Binding Capacity (TIBC): A measure of the blood's capacity to bind iron with transferrin.
-
Serum Iron: The amount of circulating iron bound to transferrin.
-
Hepcidin: The central regulator of iron homeostasis.[21]
-
Conclusion
This compound, as a member of the HIF-PH inhibitor class, holds the potential to be a valuable oral treatment option for anemia in patients with CKD. Based on data from analogous compounds, it is anticipated to demonstrate non-inferiority to ESAs in correcting and maintaining hemoglobin levels, with the additional benefit of improved iron metabolism. As clinical trial data for this compound becomes available, a more direct and definitive comparative analysis will be possible. The information presented in this guide provides a robust framework for understanding the potential positioning of this compound within the evolving landscape of anemia management.
References
- 1. docwirenews.com [docwirenews.com]
- 2. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Roxadustat Noninferior to Darbepoetin Alfa in Dialysis Patients with Anemia | Docwire News [docwirenews.com]
- 6. Phase 3, Randomized, Double-Blind, Active-Comparator (Darbepoetin Alfa) Study of Oral Roxadustat in CKD Patients with Anemia on Hemodialysis in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Daprodustat for Treatment of Anemia of Chronic Kidney Disease in Incident Dialysis Patients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Daprodustat for Treatment of Anemia of Chronic Kidney Disease in Incident Dialysis Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vadadustat in Patients with Anemia and Non-Dialysis-Dependent CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. HIF-PHIs Versus ESAs for Anemia in Chronic Kidney Disease | Docwire News [docwirenews.com]
- 12. Frontiers | Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis [frontiersin.org]
- 13. Efficacy and Safety of Vadadustat for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Efficacy and safety of hypoxia-inducible factor-prolyl hydroxylase inhibitor treatment for anemia in chronic kidney disease: an umbrella review of meta-analyses [frontiersin.org]
- 16. An updated meta-analysis on the efficacy and safety of hypoxia-inducible factor prolyl hydroxylase inhibitor treatment of anemia in nondialysis-dependent chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods and analyzers for hemoglobin measurement in clinical laboratories and field settings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
- 20. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploration of iron metabolism: what is new? - Melicine - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Unveiling the Cellular Impact of PHD2 Inhibition: A Comparative Guide to Cross-Validating DDO-3055's Effects
In the landscape of therapeutic development, particularly for conditions like anemia associated with chronic kidney disease, the emergence of prolyl hydroxylase domain 2 (PHD2) inhibitors marks a significant advancement.[1] DDO-3055 is one such orally active PHD2 inhibitor currently under investigation.[1] While extensive clinical trial data on this compound is being gathered to evaluate its safety and efficacy in human subjects, a comprehensive, publicly available preclinical dataset comparing its effects across various cell lines remains limited.[2][3][4]
This guide provides a framework for researchers, scientists, and drug development professionals to design and interpret cross-validation studies of PHD2 inhibitors like this compound. It outlines the key signaling pathways involved, proposes standardized experimental protocols, and offers a template for data presentation to facilitate objective comparison with alternative compounds.
The Mechanism of Action: Stabilizing HIF-1α
PHD2 inhibitors function by blocking the hydroxylation of the alpha subunit of hypoxia-inducible factor-1 (HIF-1α). Under normal oxygen conditions, PHD2 hydroxylates HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. By inhibiting PHD2, compounds like this compound prevent this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in erythropoiesis, angiogenesis, and cell metabolism.
A Proposed Workflow for Cross-Validation
A robust cross-validation of a PHD2 inhibitor requires a multi-faceted approach, encompassing a panel of relevant cell lines and a series of quantitative assays. The following workflow provides a standardized methodology for these studies.
Data Presentation: A Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured tabular format. The following table provides a template for comparing the effects of this compound with a hypothetical alternative, Compound X.
| Parameter | This compound | Compound X | Cell Line: HepG2 | Cell Line: HK-2 | Cell Line: MCF-7 |
| IC50 (µM) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| HIF-1α Stabilization (Fold Change) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| VEGF mRNA Expression (Fold Change) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| EPO mRNA Expression (Fold Change) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Cell Viability (% of Control at 10x IC50) | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of results.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound or the alternative compound for 48-72 hours.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Western Blot for HIF-1α Stabilization
-
Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against HIF-1α, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
RNA Extraction: Extract total RNA from treated and untreated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for target genes (e.g., VEGF, EPO) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
By adhering to these standardized protocols and data presentation formats, researchers can effectively conduct and communicate cross-validation studies of this compound and other PHD2 inhibitors, contributing to a more comprehensive understanding of their therapeutic potential.
References
DDO-3055 vs. Roxadustat: A Comparative Guide for Researchers
An Objective Analysis of Two Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors for the Treatment of Anemia in Chronic Kidney Disease.
This guide provides a detailed comparison of DDO-3055 and roxadustat, two prominent small molecule inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes. Developed for the treatment of anemia associated with chronic kidney disease (CKD), both compounds leverage the body's natural response to hypoxia to stimulate erythropoiesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, available performance data, and the experimental protocols used for their evaluation.
Introduction
Anemia is a common complication of chronic kidney disease (CKD), primarily due to reduced production of erythropoietin (EPO) by the failing kidneys. The standard of care has traditionally involved treatment with erythropoiesis-stimulating agents (ESAs). However, the discovery of the HIF pathway, which regulates endogenous EPO production, has led to the development of a new class of oral drugs known as HIF-prolyl hydroxylase inhibitors (HIF-PHIs).
Roxadustat (FG-4592) is a first-in-class HIF-PHI that has been approved in several countries for the treatment of anemia in CKD patients.[1][2][3] this compound is another HIF-PHI currently in clinical development for a similar indication.[4][5] Both drugs function by inhibiting HIF-prolyl hydroxylase enzymes, leading to the stabilization and accumulation of HIF-α subunits. This, in turn, promotes the transcription of genes involved in erythropoiesis and iron metabolism.
Mechanism of Action: The HIF Pathway
Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PH enzymes, leading to their recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, followed by ubiquitination and proteasomal degradation. In hypoxic conditions, or in the presence of a HIF-PHI like roxadustat or this compound, this hydroxylation is inhibited. Consequently, HIF-α stabilizes, translocates to the nucleus, and dimerizes with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) on target genes, upregulating their expression. Key target genes include erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron absorption, transport, and mobilization.[1][2][6]
Comparative Performance Data
While extensive clinical trial data is available for roxadustat, publicly accessible, peer-reviewed preclinical and clinical data for this compound is limited. The following tables summarize the known information for roxadustat and the anticipated or investigated parameters for this compound based on its clinical trial designs.
Table 1: In Vitro Potency
| Parameter | Roxadustat (FG-4592) | This compound |
| Target | HIF-Prolyl Hydroxylase (PHD) enzymes | HIF-Prolyl Hydroxylase (PHD) enzymes |
| IC₅₀ (PHD2) | Sub-μM range (e.g., 27 nM in an AlphaScreen assay)[7] | Data not publicly available |
Table 2: Clinical Efficacy in Non-Dialysis Dependent (NDD) CKD Patients
| Parameter | Roxadustat | This compound |
| Mean Hemoglobin (Hb) Change from Baseline | Significant increase vs. placebo (e.g., 1.9 g/dL vs. 0.2 g/dL over weeks 28-52)[8] | Phase I trials are evaluating pharmacodynamics, likely including Hb changes[5][9] |
| Hb Response Rate | Significantly higher than placebo | Data not yet available |
| Reduction in RBC Transfusion | Significantly lower rate compared to placebo[8] | Data not yet available |
Table 3: Effects on Iron Metabolism
HIF-PHIs are known to improve iron availability for erythropoiesis by downregulating hepcidin and increasing the expression of proteins involved in iron transport.
| Parameter | Roxadustat | This compound |
| Hepcidin | Decreased levels[3][10] | Expected to decrease hepcidin levels |
| Ferritin | Decreased levels[3] | Expected to decrease ferritin levels |
| Total Iron-Binding Capacity (TIBC) | Increased levels[3][11] | Expected to increase TIBC |
| Transferrin Saturation (TSAT) | Generally decreased or unchanged[3] | Expected to be evaluated |
| Intravenous Iron Requirement | Reduced need compared to ESAs[12] | Expected to reduce the need for IV iron |
Experimental Protocols
To conduct a head-to-head comparison of this compound and roxadustat, a series of in vitro and in vivo experiments would be necessary. Below are detailed methodologies for key assays.
In Vitro HIF-Prolyl Hydroxylase (PHD) Inhibition Assay
This assay determines the potency of the compounds in inhibiting the target enzyme.
Protocol: AlphaScreen-based Assay [7]
-
Reagents and Materials: Recombinant human PHD2, a biotinylated HIF-1α peptide substrate, an antibody specific for hydroxylated proline, AlphaLISA acceptor beads conjugated to the antibody, and streptavidin-coated donor beads.
-
Procedure: a. The enzymatic reaction is carried out in a 384-well plate containing PHD2, the HIF-1α peptide, and varying concentrations of the inhibitor (this compound or roxadustat). b. The reaction is initiated by the addition of co-factors (Fe(II) and ascorbate) and the co-substrate α-ketoglutarate. c. After incubation, the detection reagents (antibody-conjugated acceptor beads and streptavidin donor beads) are added. d. The plate is incubated in the dark to allow for bead proximity binding. e. The AlphaScreen signal is read on a compatible plate reader. A decrease in signal indicates inhibition of hydroxylation.
-
Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based HIF-1α Stabilization Assay
This assay confirms the ability of the compounds to stabilize HIF-1α in a cellular context.
Protocol: Western Blot Analysis
-
Cell Culture: Human cell lines (e.g., HeLa or Hep3B) are cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of this compound or roxadustat for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease inhibitors to prevent HIF-1α degradation.[13]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: a. Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis. b. Proteins are transferred to a PVDF membrane. c. The membrane is blocked and then incubated with a primary antibody specific for HIF-1α. d. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Data Analysis: The intensity of the HIF-1α bands is quantified and normalized to a loading control (e.g., β-actin).
Measurement of Erythropoietin (EPO) Production
This experiment evaluates the downstream effect of HIF stabilization on the production of EPO.
Protocol: ELISA for Secreted EPO
-
Cell Culture and Treatment: Hep3B cells (a human hepatoma cell line known to produce EPO) are cultured and treated with this compound or roxadustat as described above.
-
Supernatant Collection: After the treatment period, the cell culture supernatant is collected.
-
ELISA: a. A 96-well plate is coated with an EPO capture antibody. b. The collected supernatants and a series of recombinant human EPO standards are added to the wells. c. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added. d. A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured on a plate reader.
-
Data Analysis: The concentration of EPO in the supernatants is determined by comparison to the standard curve.
In Vivo Efficacy in an Animal Model of Renal Anemia
This evaluates the overall therapeutic effect of the compounds.
Protocol: 5/6 Nephrectomy Model in Rats
-
Model Induction: Renal anemia is induced in rats by a two-step 5/6 nephrectomy procedure.
-
Treatment: Once anemia is established (confirmed by low hemoglobin levels), the animals are randomized into treatment groups (vehicle control, roxadustat, this compound at various doses). The compounds are administered orally on a predetermined schedule.
-
Monitoring: Blood samples are collected regularly to monitor hemoglobin, hematocrit, and red blood cell counts.
-
Terminal Analysis: At the end of the study, blood and tissues are collected for analysis of plasma EPO levels, and iron metabolism parameters (serum iron, ferritin, TIBC, hepcidin).
-
Data Analysis: Changes in hematological and biochemical parameters are compared between the treatment groups and the vehicle control.
Safety and Off-Target Effects
The long-term safety of systemic HIF activation is a key consideration for this class of drugs. Potential risks include thromboembolic events and pulmonary hypertension.[1] Clinical trials for both roxadustat and this compound include rigorous monitoring of adverse events.
Adverse Events Profile of Roxadustat (from clinical trials): Commonly reported adverse events include hypertension, diarrhea, and muscle spasms.[14] The overall rate of treatment-emergent adverse events for roxadustat has been found to be similar to that of ESAs and placebo in various studies.[15]
Adverse Events Profile of this compound: The safety and tolerability of this compound are currently being evaluated in Phase I clinical trials.[4][5]
Conclusion
Roxadustat is a well-characterized HIF-PHI with proven efficacy in treating anemia associated with CKD. It effectively increases hemoglobin levels and improves iron availability through a physiological mechanism of action. This compound, as a compound in the same class, is expected to have a similar mechanism of action and therapeutic potential.
Direct comparative studies are essential to delineate the specific pharmacological profiles of these two agents. The experimental protocols outlined in this guide provide a framework for such a comparison, focusing on in vitro potency, cellular activity, and in vivo efficacy. As more data on this compound becomes available, a more definitive comparison of its performance against roxadustat will be possible, which will be of significant interest to the scientific and medical communities involved in the treatment of renal anemia.
References
- 1. mdpi.com [mdpi.com]
- 2. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. businesswire.com [businesswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Safety and Efficacy of Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitors vs. Erythropoietin-Stimulating Agents in Treating Anemia in Renal Patients (With or Without Dialysis): A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of hypoxia-inducible factor-prolyl hydroxylase inhibitors vs. erythropoiesis-stimulating agents on iron metabolism in non-dialysis-dependent anemic patients with CKD: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on DDO-3055: A Comparative Guide for Researchers
Disclaimer: As of November 2025, a comprehensive search of peer-reviewed scientific literature, clinical trial databases, and conference proceedings has revealed no publicly available published studies presenting quantitative data or detailed experimental protocols for the compound DDO-3055. The information is currently limited to clinical trial registrations, which outline the design of Phase I studies without disclosing results.
This guide, therefore, provides a framework for researchers on how to approach the replication of findings for a novel Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor like this compound, based on the published data and methodologies for other drugs in the same class. This document will outline the key experiments, expected data, and the underlying signaling pathways, serving as a blueprint for when data on this compound becomes available.
Introduction to this compound and the HIF-PH Inhibitor Class
This compound is an investigational drug under development by Jiangsu HengRui Medicine Co., Ltd. for the treatment of anemia associated with chronic kidney disease (CKD). It belongs to a class of oral medications known as HIF-PH inhibitors. These drugs represent an alternative to traditional erythropoiesis-stimulating agents (ESAs) and work by mimicking the body's natural response to hypoxia (low oxygen levels).
The mechanism of action involves the inhibition of HIF prolyl hydroxylase enzymes, which are responsible for the degradation of Hypoxia-Inducible Factor (HIF) in normal oxygen conditions. By inhibiting these enzymes, HIF is stabilized, leading to the increased production of endogenous erythropoietin (EPO) and improved iron metabolism, both of which are crucial for the formation of red blood cells.[1][2]
Signaling Pathway of HIF-PH Inhibitors
Under normal oxygen levels (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome. HIF-PH inhibitors block the action of PHDs. This prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. The HIF-α/HIF-β complex then binds to hypoxia-response elements (HREs) on the DNA, initiating the transcription of genes involved in erythropoiesis, such as EPO, and genes related to iron transport and metabolism.[2][3][4]
Caption: Signaling pathway of HIF-PH inhibitors like this compound.
Comparative Data for HIF-PH Inhibitors
While specific data for this compound is not yet available, published results from clinical trials of other HIF-PH inhibitors such as Roxadustat, Daprodustat, and Vadadustat provide a template for the types of quantitative data that would be expected. The following tables summarize the key efficacy and safety endpoints that would be crucial for comparing this compound to these alternatives.
Table 1: Efficacy Outcomes (Hypothetical Data for this compound)
| Parameter | This compound (Hypothetical) | Roxadustat | Daprodustat | Placebo/ESA |
| Change in Hemoglobin (g/dL) from Baseline | Data Needed | ↑ 1.8 - 2.2 | ↑ 1.5 - 2.0 | Minimal change or as per ESA |
| Proportion of Patients Achieving Hb Response (%) | Data Needed | ~80-90% | ~75-85% | Varies |
| Change in Serum Hepcidin (ng/mL) | Data Needed | ↓ | ↓ | No significant change |
| Change in Transferrin Saturation (%) | Data Needed | ↑ | ↑ | Varies with iron supplementation |
| Change in Total Iron Binding Capacity (μg/dL) | Data Needed | ↑ | ↑ | No significant change |
Table 2: Safety and Tolerability Profile (Hypothetical Data for this compound)
| Adverse Event (Incidence %) | This compound (Hypothetical) | Roxadustat | Daprodustat | Placebo/ESA |
| Hypertension | Data Needed | ~20% | ~18% | ~15% |
| Thromboembolic Events | Data Needed | Similar to ESA | Similar to ESA | Varies |
| Diarrhea | Data Needed | ~15% | ~12% | ~8% |
| Nausea | Data Needed | ~10% | ~8% | ~5% |
| Serious Adverse Events | Data Needed | Similar to ESA | Similar to ESA | Varies |
Note: The data for Roxadustat and Daprodustat are aggregated from various published studies and are for illustrative purposes. Actual values may vary depending on the specific study population and design.
Experimental Protocols for Key Experiments
To replicate the findings for a compound like this compound, a series of preclinical and clinical experiments would be necessary. Below are detailed methodologies for key experiments based on standard practices in the field.
1. In Vitro PHD2 Inhibition Assay
-
Objective: To determine the inhibitory potency of this compound on the primary HIF prolyl hydroxylase, PHD2.
-
Methodology:
-
Recombinant human PHD2 enzyme is incubated with a synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α.
-
The reaction is carried out in the presence of co-factors: Fe(II), ascorbate, and 2-oxoglutarate.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The hydroxylation of the HIF-1α peptide is measured, typically using mass spectrometry or a fluorescence-based method.
-
The concentration of this compound that results in 50% inhibition of PHD2 activity (IC50) is calculated.
-
2. Cell-Based HIF-1α Stabilization Assay
-
Objective: To confirm that this compound can stabilize HIF-1α in a cellular context.
-
Methodology:
-
A human cell line, such as a renal cell carcinoma line (e.g., RCC4) or a hepatoma cell line (e.g., HepG2), is cultured under normoxic conditions.
-
Cells are treated with a dose range of this compound for a specified period (e.g., 4-8 hours).
-
Total cell lysates are prepared, and protein concentrations are determined.
-
Western blotting is performed using an antibody specific for HIF-1α to assess its protein levels. An increase in the HIF-1α band intensity with increasing concentrations of this compound indicates stabilization.
-
3. Measurement of Erythropoietin (EPO) Secretion
-
Objective: To demonstrate that HIF-1α stabilization by this compound leads to the secretion of EPO.
-
Methodology:
-
HepG2 cells, which are known to produce EPO in response to hypoxia, are cultured.
-
The cells are treated with various concentrations of this compound.
-
After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
The concentration of EPO in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
4. Animal Models of Renal Anemia
-
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model.
-
Methodology:
-
A model of renal anemia is established in rodents (e.g., rats or mice), typically through a 5/6 nephrectomy or by administering an adenine-rich diet to induce chronic kidney disease.
-
Once anemia is established (confirmed by low hemoglobin levels), animals are randomized to receive either vehicle control, an active comparator (e.g., an ESA), or different doses of this compound orally.
-
Blood samples are collected at regular intervals to measure hemoglobin, hematocrit, and reticulocyte counts.
-
Plasma may also be collected to measure EPO levels and iron metabolism parameters.
-
5. Phase I Clinical Trial in Healthy Volunteers and CKD Patients
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in humans.
-
Methodology:
-
A randomized, double-blind, placebo-controlled, dose-escalation study is conducted in healthy volunteers and subsequently in patients with CKD-associated anemia.[3][5]
-
Participants receive single or multiple ascending doses of this compound or a placebo.
-
Frequent blood samples are drawn to determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of this compound.
-
Pharmacodynamic markers, including plasma EPO, serum hepcidin, and hemoglobin levels, are monitored.
-
Safety is assessed through the recording of adverse events, vital signs, ECGs, and clinical laboratory tests.
-
Caption: A typical experimental workflow for a novel HIF-PH inhibitor.
Conclusion
While the absence of published data on this compound currently prevents a direct replication guide, the established research on other HIF-PH inhibitors provides a clear roadmap for the necessary experimental work. Researchers interested in this compound should monitor for the publication of its preclinical and clinical trial results. The experimental protocols and comparative data frameworks provided in this guide will be essential for evaluating and replicating those future findings. As with any scientific endeavor, careful attention to experimental detail and rigorous data analysis will be paramount in verifying the therapeutic potential of this novel compound.
References
- 1. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 3. karger.com [karger.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacodynamic Analysis of DDO-3055 and Daprodustat in the Management of Anemia
A detailed head-to-head comparison of the pharmacodynamics of DDO-3055 and the approved drug daprodustat is currently challenging due to the limited publicly available data on this compound. Daprodustat, having undergone extensive clinical trials and receiving regulatory approval, has a well-characterized pharmacodynamic profile. In contrast, this compound, an investigational agent, is in the early stages of clinical development, and detailed preclinical and clinical data remain largely unpublished. This guide provides a comprehensive overview of the known pharmacodynamics of daprodustat and summarizes the available information for this compound, offering a preliminary comparative perspective for researchers, scientists, and drug development professionals.
Introduction to HIF-PH Inhibitors
Both this compound and daprodustat belong to a class of drugs known as hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors. These agents represent a novel oral therapeutic approach for anemia, particularly in patients with chronic kidney disease (CKD). By inhibiting HIF-PH enzymes, these drugs mimic the body's natural response to high altitude, leading to the stabilization of HIF-α. This transcription factor then promotes the production of endogenous erythropoietin (EPO) and improves iron metabolism, ultimately stimulating erythropoiesis.
Mechanism of Action: The HIF-1 Signaling Pathway
This compound and daprodustat share a common mechanism of action centered on the inhibition of prolyl hydroxylase domain (PHD) enzymes. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting PHDs, these drugs prevent the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) on DNA, initiating the transcription of genes involved in erythropoiesis, including the gene for erythropoietin (EPO).
Quantitative Pharmacodynamic Comparison
Due to the limited data on this compound, a direct quantitative comparison is not feasible. The following tables summarize the available pharmacodynamic data for both compounds.
In Vitro Potency Against PHD Enzymes
| Compound | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) |
| This compound | Data not available | Potent inhibitor | Data not available |
| Daprodustat | 3.5 | 22.2 | 2.2 |
IC₅₀: Half-maximal inhibitory concentration.
Preclinical In Vivo Efficacy
| Compound | Animal Model | Dosage | Key Findings |
| This compound | 5/6 nephrectomy rat model of anemia | 10 mg/kg (oral, daily) | Mitigated anemia |
| Daprodustat | Mouse | 60 mg/kg | Increased plasma erythropoietin (EPO) levels |
Clinical Pharmacodynamic Effects in Patients with Anemia of CKD
This compound: Phase I clinical trials are ongoing to evaluate the pharmacodynamics of this compound. The primary pharmacodynamic endpoints are changes in red blood cell and reticulocyte counts.[1] Results from these trials have not yet been publicly disclosed.
Daprodustat: Data from the extensive ASCEND Phase III clinical trial program have demonstrated the following effects:
| Parameter | Effect |
| Hemoglobin | Maintained and improved hemoglobin levels within the target range (10-11 g/dL), non-inferior to erythropoiesis-stimulating agents (ESAs).[2][3] |
| Erythropoietin (EPO) | Increased endogenous EPO levels. |
| Hepcidin | Decreased serum hepcidin levels.[2] |
| Ferritin | Decreased serum ferritin levels, suggesting improved iron mobilization.[2][4] |
| Total Iron-Binding Capacity (TIBC) | Increased TIBC.[2][5] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. However, based on standard methodologies for evaluating HIF-PH inhibitors, the following general protocols are representative.
In Vitro PHD Inhibition Assay (General Protocol)
Objective: To determine the in vitro potency of a compound in inhibiting PHD enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PHD1, PHD2, and PHD3 enzymes are used. A synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α serves as the substrate.
-
Reaction Mixture: The assay is typically performed in a 384-well plate. The reaction buffer contains the PHD enzyme, the HIF-1α peptide substrate, co-factors (Fe(II), ascorbate, and α-ketoglutarate), and varying concentrations of the test inhibitor (e.g., this compound or daprodustat).
-
Incubation: The reaction mixture is incubated at room temperature to allow for the enzymatic hydroxylation of the HIF-1α peptide.
-
Detection: The extent of hydroxylation is measured. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, where a specific antibody that recognizes the hydroxylated peptide is used.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Model of Anemia (5/6 Nephrectomy Rat Model - General Protocol)
Objective: To evaluate the in vivo efficacy of a compound in a model of anemia of chronic kidney disease.
Methodology:
-
Animal Model: A 5/6 nephrectomy is performed on rats to induce chronic kidney disease, which subsequently leads to anemia.
-
Drug Administration: The test compound (e.g., this compound) is administered orally to the nephrectomized rats at a specified dose and frequency. A vehicle control group is also included.
-
Blood Sampling: Blood samples are collected at regular intervals to monitor hematological parameters.
-
Pharmacodynamic Endpoints: Key parameters measured include hemoglobin levels, hematocrit, red blood cell count, and reticulocyte count. Plasma EPO levels can also be measured using an ELISA kit.
-
Data Analysis: The changes in hematological parameters and EPO levels in the treatment group are compared to the vehicle control group to assess the efficacy of the compound.
Visualizing the Research Process
General Experimental Workflow for HIF-PH Inhibitor Evaluation
Logical Relationship of Pharmacodynamic Effects
Conclusion
Daprodustat is a well-characterized HIF-PH inhibitor with proven efficacy and safety in treating anemia of CKD in dialysis patients. Its pharmacodynamic effects on hemoglobin, EPO, and iron metabolism are well-documented through extensive clinical trials. This compound is a promising, potent PHD inhibitor in early-stage clinical development. While preclinical data suggests its potential to mitigate anemia, a comprehensive comparative assessment of its pharmacodynamics against daprodustat will require the public disclosure of data from ongoing and future clinical studies. Researchers and clinicians will be keenly awaiting further data on this compound to understand its potential role in the evolving landscape of anemia management.
References
Safety Operating Guide
Proper Disposal Procedures for DDO-3055 (Dowsil™ 3055 Resin)
This document provides essential safety and logistical information for the proper disposal of DDO-3055, also known as Dowsil™ 3055 Resin. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.
Important Note: The user-provided identifier "this compound" is understood to refer to Dowsil™ 3055 Resin, an amine functional silicone blending resin. This guidance is based on the available information for this product.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is recommended to prevent skin contact.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential vapors.
-
Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Prevent the release of the material into the environment.
Disposal Plan for Dowsil™ 3055 Resin
The primary source for disposal recommendations for the polymer in Dowsil™ 3055 Resin comes from a public report by the Australian Industrial Chemicals Introduction Scheme (AICIS).
Unused or Waste Product:
-
The primary recommendation for the disposal of the uncured or waste Dowsil™ 3055 Resin is landfill .
-
Do not dispose of this chemical down the drain or in regular trash.
-
All chemical waste should be collected in a properly labeled, sealed, and compatible container.
Empty Containers:
-
Empty containers should also be disposed of to a landfill .
Contaminated Materials:
-
Any materials contaminated with Dowsil™ 3055 Resin, such as paper towels, gloves, or other absorbent materials, should be collected as solid waste and disposed of to a landfill .
Equipment Cleaning:
-
Application equipment should be cleaned using a suitable solvent.
-
The resulting solvent waste, which will contain residues of the resin, must be collected and managed as hazardous waste.
-
This liquid/solvent waste should be handled by licensed disposal contractors for proper treatment and/or recycling.
Summary of Disposal Procedures
The following table summarizes the recommended disposal methods for Dowsil™ 3055 Resin and associated waste.
| Waste Type | Recommended Disposal Method |
| Unused/Waste Dowsil™ 3055 Resin | Collect in a labeled, sealed container for landfill disposal. |
| Empty Containers | Landfill. |
| Contaminated Solid Waste | Collect as solid waste for landfill disposal. |
| Solvent from Cleaning | Collect as hazardous waste for licensed contractor disposal. |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of Dowsil™ 3055 Resin is outlined below. This process ensures safety and regulatory compliance.
Disclaimer: The information provided is based on publicly available data. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal and to obtain the official Safety Data Sheet (SDS) from the supplier for complete and accurate information. Local, state, and federal regulations for chemical waste disposal must always be followed.
Essential Safety and Handling Guide for DOWSIL™ DDO-3055 Resin
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of DOWSIL™ DDO-3055 Resin, a reactive amine-functional silicone blending resin. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for minimizing risks and ensuring proper use of this product.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling DOWSIL™ this compound Resin. The following table summarizes the required PPE based on the potential routes of exposure.
| Area of Protection | Required PPE | Specifications and Use |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles | Must be worn to protect against splashes. A face shield may be required for larger quantities or when there is a significant risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves should be inspected for integrity before each use and replaced immediately if damaged. Avoid skin contact. |
| Lab coat or chemical-resistant apron | To be worn over personal clothing to prevent skin contamination. | |
| Respiratory Protection | Not typically required with adequate ventilation | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational and Disposal Plans
Proper handling, storage, and disposal of DOWSIL™ this compound Resin are imperative for laboratory safety and environmental protection.
Handling and Storage
| Procedure | Instructions |
| General Handling | Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Use with adequate ventilation. Wash thoroughly after handling. |
| Storage | Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as oxidizing agents. |
Disposal Plan
| Waste Type | Disposal Method |
| Unused Product | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of in drains or sewers. |
| Contaminated Materials (e.g., gloves, wipes) | Collect in a designated, sealed container and dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent and dispose of in accordance with local regulations. Do not reuse empty containers. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely working with DOWSIL™ this compound Resin in a laboratory setting.
Caption: Step-by-step process for the safe handling of DOWSIL™ this compound Resin.
Emergency Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Caption: Logical steps for responding to a DOWSIL™ this compound Resin spill.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
